Norpterosin B glucoside
Description
Properties
IUPAC Name |
2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWTCXDLMRZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Norpterosin B Glucoside: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpterosin B glucoside, a sesquiterpene glycoside belonging to the pterosin class of compounds, has garnered interest within the scientific community for its potential pharmacological applications. Pterosins, characteristic secondary metabolites of ferns, have demonstrated a range of biological activities, including cytotoxic and antidiabetic effects. This technical guide provides a comprehensive overview of the known natural sources of Norpterosin B glucucoside, detailed methodologies for its extraction and isolation from plant matrices, and an exploration of the biological activities and associated signaling pathways of related pterosin compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring phytochemical found predominantly in ferns, which are known for producing a diverse array of pterosins.[1] While specific quantitative data for this compound remains limited in publicly available literature, the primary sources of pterosin compounds, including their glycosidic forms, have been identified within the family Pteridaceae.
Key Plant Genera:
-
Pteris L.: This genus is a significant source of various pterosin derivatives. Species such as Pteris ensiformis (Sword Brake Fern) and Pteris multifida have been investigated for their rich pterosin content. While the presence of this compound in these species is not explicitly quantified in all literature, the isolation of other pterosin glucosides from Pteris ensiformis strongly suggests it as a probable source.
-
Pteridium Gled. ex Scop.: Commonly known as bracken ferns, this genus is another major producer of pterosins and their glycosides. Pteridium aquilinum has been extensively studied and shown to contain a complex mixture of these compounds.
Table 1: Natural Sources of Pterosin Glucosides
| Plant Genus | Representative Species | Plant Part | Notes |
| Pteris | Pteris ensiformis | Whole plant | A likely source of this compound, based on the isolation of other pterosin glucosides. |
| Pteris | Pteris multifida | Aerial parts | Known to contain a variety of pterosin compounds. |
| Pteridium | Pteridium aquilinum | Rhizomes, Fronds | Contains a high concentration and diversity of pterosins and their glycosides. |
Extraction and Isolation Methodologies
A definitive, standardized protocol for the extraction of this compound has not been universally established. However, based on the successful isolation of structurally similar pterosin glucosides from ferns, a general experimental workflow can be outlined. The following protocol is adapted from methodologies reported for the isolation of pterosin glucosides from Pteris ensiformis.
General Extraction and Fractionation Workflow
The extraction process typically involves the use of organic solvents to isolate the compounds of interest from the dried and powdered plant material. This is followed by a series of chromatographic steps to purify the target molecule.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol (Adapted)
This protocol provides a more detailed procedure for the isolation of pterosin glucosides, which can be optimized for this compound.
Materials and Reagents:
-
Dried, powdered fern material (e.g., whole plant of Pteris ensiformis)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Solvents for High-Performance Liquid Chromatography (HPLC) (HPLC grade)
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material (e.g., 2 kg) with ethyl acetate at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be suspended in a methanol-water mixture and partitioned with n-hexane to remove non-polar constituents like fats and sterols. The more polar, methanol-water layer containing the glycosides is retained.
-
-
Silica Gel Column Chromatography:
-
Subject the crude extract or the polar fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform-methanol (from 100:0 to 80:20) can be employed.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired pterosin glucosides.
-
-
Further Purification:
-
Pool the fractions containing the target compound and concentrate.
-
Further purify the enriched fraction using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules.
-
For final purification to obtain highly pure this compound, employ preparative reverse-phase HPLC with a suitable solvent system (e.g., a gradient of methanol and water).
-
Biological Activities and Signaling Pathways (of Related Pterosins)
Direct pharmacological studies and elucidation of signaling pathways for this compound are not extensively reported in current scientific literature. However, research on closely related pterosin compounds provides valuable insights into its potential biological activities.
Cytotoxic Activity
Several pterosin compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, Pterosin B has shown potent cytotoxic activity against human leukemia (HL-60) cells. This suggests that this compound may also possess cytotoxic properties that warrant investigation.
Antidiabetic Activity
Pterosin A, another related compound, has been investigated for its antidiabetic effects. Studies have shown that it can improve glucose tolerance and may act through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The AMPK pathway is a key regulator of cellular energy homeostasis.
Caption: Potential involvement of the AMPK signaling pathway in the antidiabetic effects of pterosins.
Note: The biological activities and signaling pathways described above are for related pterosin compounds. Further research is necessary to determine if this compound exhibits similar effects and mechanisms of action.
Conclusion and Future Directions
This compound represents a promising natural product with potential for further investigation in the field of drug discovery. While its natural sources have been broadly identified in ferns of the Pteris and Pteridium genera, more research is needed to quantify its abundance in different species and plant parts. The provided extraction and isolation methodologies, adapted from protocols for similar compounds, offer a solid foundation for obtaining pure this compound for research purposes. The most significant knowledge gap remains in the area of its specific biological activities and mechanisms of action. Future studies should focus on screening this compound for a range of pharmacological effects, including but not limited to cytotoxic, anti-inflammatory, and antidiabetic activities, and subsequently elucidating the underlying signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this natural compound.
References
The Uncharted Path: Elucidating the Biosynthesis of Norpterosin B Glucoside in Ferns
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pterosins, a class of sesquiterpenoid indanones found predominantly in ferns of the Pteridaceae family, have garnered significant interest for their diverse biological activities. Among these, Norpterosin B and its glycosidic counterpart, Norpterosin B glucoside, represent promising scaffolds for further investigation. However, the complete enzymatic pathway responsible for their biosynthesis remains largely unelucidated. This technical guide consolidates the current understanding of pterosin biosynthesis, proposes a hypothetical pathway for this compound formation based on established principles of plant secondary metabolism, and provides relevant experimental protocols. This document aims to serve as a foundational resource for researchers dedicated to unraveling this intriguing biosynthetic route and harnessing its potential for novel therapeutic applications.
Introduction
Ferns, as a phylogenetic bridge between lower and higher plants, produce a unique array of secondary metabolites.[1] The pterosins, characterized by a distinctive 1-indanone skeleton, are a hallmark of genera such as Pteris and Pteridium.[2][3] These compounds are classified as illudane-type sesquiterpenoids, suggesting their origin from the isoprenoid pathway.[3][4] Norpterosin B is a specific pterosin variant, and its glycosylation leads to the formation of this compound. While numerous pterosins and their glycosides (pterosides) have been isolated and characterized from various fern species, the enzymatic machinery governing their formation is yet to be fully identified.[5] Understanding this pathway is crucial for metabolic engineering efforts to produce these compounds in scalable heterologous systems.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in two major stages: the formation of the Norpterosin B aglycone and its subsequent glycosylation.
Stage 1: Biosynthesis of the Norpterosin B (Aglycone) Skeleton
The formation of the sesquiterpenoid indanone core of Norpterosin B is proposed to start from the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP).
-
Cyclization of Farnesyl Diphosphate (FPP): The initial and committing step is the cyclization of the linear FPP molecule to form a protoilludane carbocation. This reaction is catalyzed by a specific sesquiterpene synthase (STS) , a type of terpene cyclase. While the precise STS involved in pterosin biosynthesis has not yet been identified in ferns, the genomes of ferns are known to contain genes for various terpene cyclases.[6][7]
-
Carbocation Rearrangement and Scaffolding: The highly reactive protoilludane cation likely undergoes a series of rearrangements and subsequent enzymatic modifications to form the characteristic indanone skeleton of the pterosin family.
-
Oxidative Modifications: The formation of the 1-indanone structure and the specific hydroxylation patterns of Norpterosin B would require the action of oxidoreductases , most likely cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the diversification of terpenoid structures in plants.
Stage 2: Glycosylation of Norpterosin B
The final step in the formation of this compound is the attachment of a glucose moiety to the Norpterosin B aglycone.
-
Glucosylation: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) .[8] UGTs utilize an activated sugar donor, UDP-glucose, to transfer the glucosyl group to the acceptor molecule, Norpterosin B. Plant genomes, including those of ferns, contain large families of UGT genes with diverse substrate specificities.[9][10] The specific UGT responsible for Norpterosin B glucosylation is currently unknown.
The following diagram illustrates the proposed biosynthetic pathway.
Quantitative Data
Currently, there is a lack of quantitative data regarding the enzymatic kinetics (e.g., Km, Vmax) of the enzymes involved in the this compound biosynthesis pathway, as these enzymes have not yet been isolated and characterized. However, several studies have quantified the concentrations of various pterosins in fern tissues, which can inform researchers about the natural accumulation levels of these compounds.
| Compound | Fern Species | Plant Part | Concentration (µg/g dry weight) | Reference |
| Pterosin B | Pteridium aquilinum | Leaves | 1300 | [11] |
| Pterosin A | Pteridium aquilinum | Leaves | 400 | [11] |
| Ptaquiloside | Pteridium aquilinum | Leaves | up to 2100 | [12] |
| Ptesculentoside | Pteridium sp. | Leaves | up to 3900 | [12] |
| Caudatoside | Pteridium sp. | Leaves | up to 2200 | [12] |
Note: Data for Norpterosin B and its glucoside specifically are limited. The table includes related pterosins and their precursors to provide context on compound abundance in ferns.
Experimental Protocols
The following protocols are adapted from published literature and provide a basis for the extraction and analysis of pterosins from fern material.
Protocol for Extraction of Pterosins from Fern Tissue
This protocol is based on methodologies for extracting ptaquiloside and its degradation product, pterosin B.
Materials:
-
Fresh or dried fern fronds (e.g., Pteris or Pteridium species)
-
Methanol
-
Dichloromethane
-
Distilled water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus with 0.22 µm filters
Procedure:
-
Sample Preparation: Homogenize 1 g of dried and ground fern material or 5 g of fresh material.
-
Extraction: Macerate the homogenized tissue in 50 mL of methanol at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C until the methanol is removed.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in 20 mL of distilled water. Perform a liquid-liquid extraction three times with an equal volume of dichloromethane.
-
Drying and Reconstitution: Pool the organic (dichloromethane) phases and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol for analysis.
-
SPE Cleanup (Optional): For cleaner samples, the reconstituted extract can be passed through a pre-conditioned C18 SPE cartridge. Elute the pterosins with methanol.
Protocol for LC-MS Analysis of Pterosins
This protocol provides a general framework for the quantification of pterosins using Liquid Chromatography-Mass Spectrometry.[12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For Norpterosin B and its glucoside, the specific m/z transitions would need to be determined using authentic standards.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
The following diagram outlines the general workflow for pterosin analysis.
Future Outlook and Research Directions
The complete elucidation of the this compound biosynthesis pathway requires a multi-faceted approach. Key research areas that need to be addressed include:
-
Gene Discovery: Transcriptome analysis of pterosin-rich fern tissues can identify candidate sesquiterpene synthase and UGT genes.
-
Enzyme Characterization: Heterologous expression and in vitro enzymatic assays are necessary to confirm the function of candidate genes and determine their kinetic properties.
-
Tracer Studies: The use of isotopically labeled precursors (e.g., ¹³C-labeled FPP) in feeding studies with fern tissues can help to definitively trace the metabolic flow and identify intermediates.[13]
Unraveling this biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of these medicinally relevant compounds through synthetic biology approaches.
Conclusion
While the complete biosynthetic pathway of this compound in ferns remains to be fully characterized, this guide provides a robust framework based on current scientific knowledge. The proposed pathway, along with the provided quantitative data and experimental protocols, serves as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery. Further investigation into the specific enzymes and regulatory mechanisms of this pathway will undoubtedly unlock new opportunities for biotechnological applications.
References
- 1. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular evolution of fern squalene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene Cyclases and Cycloartenol Synthases from Polystichum polyblepharum and Six Allied Ferns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROSITE [prosite.expasy.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast LC-MS quantification of ptesculentoside, caudatoside, ptaquiloside and corresponding pterosins in bracken ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
Norpterosin B Glucoside: A Potential Modulator of Inflammatory Pathways
An In-depth Technical Guide on the Hypothesized Mechanism of Action in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence on the mechanism of action of Norpterosin B glucoside in inflammatory diseases is currently limited in publicly available scientific literature. This document synthesizes information on its aglycone form, Norpterosin B, and related pterosin compounds, to build a hypothesized mechanism of action for this compound. The proposed mechanisms should be considered theoretical pending direct experimental validation.
Executive Summary
Inflammatory diseases represent a significant burden on global health, necessitating the exploration of novel therapeutic agents. This compound, a natural compound found in certain fern species, has emerged as a molecule of interest due to the established anti-inflammatory properties of its structural relatives. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound in inflammatory diseases. Drawing upon data from its aglycone, Norpterosin B, and the closely related Pterosin B, we propose that this compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document outlines the potential molecular interactions, summarizes relevant quantitative data from related compounds, details plausible experimental protocols for future investigation, and provides visual representations of the key signaling cascades.
Introduction
This compound is a glycosylated derivative of Norpterosin B, a member of the pterosin family of sesquiterpenoids.[1] Pterosins are characteristic secondary metabolites of the fern genus Pteris. While research directly targeting this compound is in its nascent stages, studies on Pterosin B have demonstrated its potential to mitigate inflammatory responses. For instance, Pterosin B has been shown to attenuate cardiomyocyte hypertrophy induced by Angiotensin II, a process with a significant inflammatory component, by impacting the PKC-ERK and NF-κB signaling pathways.[2] Furthermore, the glycosylation of bioactive compounds is known to influence their solubility, stability, and bioavailability, which can significantly impact their therapeutic efficacy.
Hypothesized Mechanism of Action
Based on the available evidence for related compounds, the anti-inflammatory action of this compound is likely multifaceted, targeting key nodes in the inflammatory signaling network.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[3]
We hypothesize that this compound, or its aglycone released upon hydrolysis, interferes with this pathway. Evidence from Pterosin B suggests it can attenuate the phosphorylation of NF-κB.[2] This inhibition likely prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
Modulation of the MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[7][8] The activation of these kinases in response to inflammatory stimuli leads to the activation of downstream transcription factors that contribute to the inflammatory cascade.
Studies on Pterosin B have shown that it can attenuate the activation of the ERK pathway.[2] It is plausible that this compound exhibits similar or enhanced activity. By inhibiting the phosphorylation of key MAPK proteins, this compound could effectively dampen the downstream inflammatory response.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not yet available. The following table summarizes the findings for Pterosin B, which serves as a proxy for understanding the potential efficacy of its glycosylated form.
| Compound | Model System | Concentration | Observed Effect | Reference |
| Pterosin B | Ang II-induced H9c2 cardiomyocyte hypertrophy | 10-50 µM | Attenuated Ang II-induced increases in cell size and protein synthesis. | [2] |
| Pterosin B | Ang II-induced H9c2 cells | 50 µM | Reduced the Ang II-induced phosphorylation of PKC and ERK. | [2] |
| Pterosin B | Ang II-induced H9c2 cells | 50 µM | Decreased the Ang II-induced phosphorylation of NF-κB. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Pro-inflammatory Mediators
-
Objective: To quantify the effect of this compound on the production of nitric oxide (NO) and prostaglandins.
-
Nitric Oxide (NO) Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Assay:
-
PGE2 levels in the culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
While direct evidence remains to be elucidated, the existing data on Norpterosin B and related pterosin compounds strongly suggest that this compound is a promising candidate for the modulation of inflammatory diseases. The hypothesized mechanism of action centers on the inhibition of the NF-κB and MAPK signaling pathways, two critical axes in the inflammatory response.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:
-
Direct assessment of this compound's effect on NF-κB and MAPK signaling pathways.
-
Determination of its inhibitory concentrations (IC50) for key inflammatory mediators.
-
In vivo studies using animal models of inflammatory diseases (e.g., LPS-induced endotoxemia, DSS-induced colitis) to evaluate its therapeutic efficacy.
-
Pharmacokinetic and bioavailability studies to understand the role of the glucoside moiety.
A thorough investigation into these areas will provide the necessary evidence to advance this compound as a potential therapeutic agent for a range of inflammatory conditions.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Novel Therapeutic Effects of Pterosin B on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Norpterosin B Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Norpterosin B Glucoside and Antioxidant Activity
Norpterosin B is a pterosin, a class of sesquiterpenoids found in various fern species. The addition of a glucoside moiety can significantly alter a compound's solubility and bioavailability, and may influence its biological activities, including its antioxidant capacity. Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. In vitro antioxidant assays are fundamental in the preliminary screening and characterization of the antioxidant potential of novel compounds like this compound. These assays typically measure the compound's ability to scavenge specific free radicals or to reduce oxidized species.
Potential Antioxidant Mechanisms
The antioxidant activity of a compound like this compound can be exerted through several mechanisms. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. Many antioxidant assays are based on these principles.
Caption: General mechanism of a hydrogen atom transfer (HAT) by an antioxidant.
Key In Vitro Antioxidant Assays
A comprehensive evaluation of the antioxidant activity of this compound would involve a battery of assays to assess different aspects of its antioxidant capacity. The most common and foundational assays are the DPPH, ABTS, and FRAP assays.
Experimental Protocols
The following are detailed, generalized protocols for the principal in vitro antioxidant assays. These would be the standard methods to determine the antioxidant activity of a test compound such as this compound.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a test tube or microplate well, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank sample containing only methanol and the DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Positive control (e.g., Ferrous sulfate, Ascorbic acid)
-
UV-Vis Spectrophotometer
-
Water bath at 37°C
-
-
Protocol:
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL).
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of ferrous sulfate.
-
The antioxidant capacity of the test compound is expressed as ferrous ion equivalents (e.g., µM Fe²⁺/mg of compound).
-
Data Presentation
Should experimental data for this compound become available, it would be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result | Positive Control | Result (Control) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Data | Ascorbic Acid | Data |
| ABTS Scavenging | TEAC (mM) | Data | Trolox | 1.0 |
| FRAP | Fe²⁺ Equivalents (µM/mg) | Data | Ascorbic Acid | Data |
Experimental Workflow and Signaling Pathways
The general workflow for screening the in vitro antioxidant activity of a novel compound is a stepwise process.
Caption: A generalized workflow for the in vitro screening of antioxidant activity.
Further studies could investigate the effect of this compound on intracellular signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway, which is a key regulator of the cellular antioxidant response.
Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently lacking in the available scientific literature, this guide provides the necessary framework for its investigation. The detailed protocols for DPPH, ABTS, and FRAP assays offer a robust starting point for researchers. The potential for this compound to act as an antioxidant, possibly through mechanisms involving the Nrf2-ARE pathway, warrants further investigation to unlock its therapeutic potential. Future studies are essential to quantify its antioxidant capacity and to understand its mechanisms of action.
A Technical Guide to the Preliminary Cytotoxicity of Pterosin Glucosides and Related Compounds from Pteris Ferns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Pteris, a group of ferns, is a rich source of diverse secondary metabolites, including sesquiterpenoids, diterpenoids, and their glycosides, which have demonstrated a range of biological activities. Among these, certain pterosin compounds and their glycosylated forms have attracted attention for their potential cytotoxic effects against various cancer cell lines. This technical guide synthesizes the available preliminary data on the cytotoxicity of these compounds, providing detailed experimental protocols and insights into their potential mechanisms of action. While specific data for Norpterosin B glucoside is lacking, the information presented for its analogues offers a valuable starting point for further research and drug discovery efforts.
Quantitative Cytotoxicity Data
The cytotoxic activity of various compounds isolated from Pteris species has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 6F (from P. semipinnata L.) | HePG II (Human liver adenocarcinoma) | 0.343 ± 0.003 | - | [1] |
| SPC-A-1 (Human lung adenocarcinoma) | 0.115 ± 0.022 | - | [1] | |
| MGC-803 (Human gastric adenocarcinoma) | 0.590 ± 0.032 | - | [1] | |
| CNE-2Z (Human nasopharyngeal carcinoma) | 0.328 ± 0.066 | - | [1] | |
| BEL-7402 (Human liver adenocarcinoma) | 0.221 ± 0.058 | - | [1] | |
| Pterosin C 3-O-beta-D-glucopyrannoside | KB cells (Human oral carcinoma) | - | 2.35 | [2] |
| Compound 2 (from P. decrescens) | KB cells (Human oral carcinoma) | 12.3 | - | [2] |
| Decrescensin A (from P. decrescens) | SW480 (Human colon adenocarcinoma) | - | 0.46 | [3] |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human leukemia) | 3.7 | - | [4] |
| Pterosin B | HL-60 (Human leukemia) | 8.7 | - | [4] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is based on the methods suggested in the literature for screening cytotoxic constituents from Pteris semipinnata L.[1].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of test compounds on various human tumor cell lines by measuring the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human tumor cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402)[1]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (e.g., ethanolic extract of Pteris semipinnata L., isolated constituents)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. Control wells receive medium with the same concentration of DMSO used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, in a humidified incubator.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound using the MTT assay.
References
- 1. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of Norpterosin B Glucoside: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norpterosin B glucoside, a glycosylated derivative of the natural sesquiterpenoid Norpterosin B, is a compound of interest in biomedical research for its potential therapeutic activities, particularly in modulating pathways related to inflammation and oxidative stress[1]. As with any bioactive compound slated for research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound, offering a foundational resource for its handling, formulation, and experimental design. Due to the limited specific public data on this compound, this guide incorporates data from its aglycone, Pterosin B, and general principles of glucoside chemistry to provide a robust predictive framework.
Introduction to this compound
This compound is a natural product isolated from ferns, such as Pteris semipinnata[2]. It is the glycosylated form of Norpterosin B, featuring a glucose molecule attached to the core structure. This glycosylation is expected to significantly influence its properties, enhancing its polarity and potentially altering its biological activity and pharmacokinetic profile compared to its aglycone. The chemical structure consists of an indanone core, characteristic of the pterosin family, linked to a glucose unit[1].
Chemical Profile:
Solubility Profile
For comparison, quantitative data for the aglycone, Pterosin B , is available and summarized below. It is crucial to note that these values are not directly transferable to the glucoside. The glucoside's solubility in aqueous solutions is expected to be significantly higher, while its solubility in non-polar organic solvents may be lower.
Table 1: Quantitative Solubility Data for Pterosin B (Aglycone)
| Solvent | Concentration | Remarks | Source |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1145.23 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3][4] |
| Corn Oil | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution 1:10. | [3] |
| PEG300 / Tween-80 / Saline | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution into a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. | [3] |
| 20% SBE-β-CD in Saline | ≥ 2.75 mg/mL | Prepared by diluting a 27.5 mg/mL DMSO stock solution 1:10. |[3] |
Table 2: Qualitative Solubility of Norpterosin B and its Glucoside
| Compound | Solvent | Source |
|---|---|---|
| Norpterosin B (Aglycone) | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| This compound | Expected to be soluble in polar organic solvents and aqueous solutions. | Inferred |
Stability Profile
Detailed stability studies, including degradation kinetics for this compound, are not currently published. Stability can be inferred from general chemical principles of glycosidic bonds and storage recommendations from commercial suppliers.
Key Factors Influencing Stability:
-
pH: The glycosidic bond is susceptible to hydrolysis under acidic conditions, which can cleave the glucose moiety to yield the aglycone, Norpterosin B. Basic conditions are generally more favorable for the stability of O-glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate hydrolytic degradation. For other glucosides, such as Ascorbic acid 2-glucoside, temperature is a critical factor in stability, with optimal conditions found at specific temperatures and pH values[5].
-
Enzymatic Degradation: β-glucosidases are enzymes that specifically hydrolyze β-glycosidic bonds[6]. The presence of these enzymes in biological matrices (e.g., cell cultures, in vivo models) will lead to the metabolic conversion of this compound to Norpterosin B and glucose.
-
Storage: Suppliers generally recommend storing stock solutions in tightly sealed vials at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage (up to two years) to prevent degradation[2][3]. Repeated freeze-thaw cycles should be avoided[3].
The diagram below illustrates the key factors that can lead to the degradation of this compound.
Experimental Protocols
While specific protocols for this compound are not published, standard methodologies for assessing the solubility and stability of natural products are applicable.
Solubility Determination Protocol (Shake-Flask Method)
This method is a standard approach for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UPLC-MS/MS, which is highly sensitive for pterosin compounds[7][8][9][10].
-
Calculation: Express solubility in units such as mg/mL or µM.
Stability Assessment Protocol (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute into various stress conditions:
-
Acidic: e.g., 0.1 M HCl at 60°C
-
Basic: e.g., 0.1 M NaOH at 60°C
-
Oxidative: e.g., 3% H₂O₂ at room temperature
-
Thermal: e.g., Solid-state at 80°C; Solution at 60°C
-
Photolytic: Expose solution to UV/Vis light (ICH Q1B guidelines)
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC or UPLC method, monitoring for the decrease in the parent peak (this compound) and the appearance of degradation products (e.g., Norpterosin B).
-
Kinetics: If applicable, calculate the degradation rate constant and half-life (t₁/₂) under each stress condition. For many glucosides, degradation can follow first or second-order kinetics[11].
The following diagram outlines a general workflow for these experimental assessments.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Norpterosin B | CAS:1226892-20-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pub.geus.dk [pub.geus.dk]
- 11. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Norpterosin B Glucoside: A Technical Guide to its Discovery and Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpterosin B glucoside, a glycosylated derivative of the sesquiterpene Norpterosin B, represents a class of bioactive compounds sourced from the intricate biochemical pathways of ferns.[1] While the specific initial discovery of this compound is not prominently detailed in readily available literature, its existence is noted within chemical databases, identified by the CAS number 1226785-88-1 and the molecular formula C19H26O7.[1][2] This guide provides a comprehensive overview of the discovery and historical context of pterosin glucosides, the class of compounds to which this compound belongs. The methodologies and data presented are based on established protocols for the isolation and characterization of structurally similar compounds from ferns of the genus Pteris.
Historical Context: The Rise of Pterosins
The journey into the chemical world of ferns revealed a unique class of sesquiterpenes known as pterosins. The first of these, pterosins A, D, K, L, and Z, along with their glycosidic forms (pterosides), were isolated and characterized from bracken ferns (Pteridium aquilinum) in 1978.[3] This seminal work laid the foundation for the subsequent discovery of a diverse array of pterosin derivatives, including the nor-sesquiterpenes pterosins B, C, E, F, and others, from various fern species.[3] Phytochemical investigations into the genus Pteris have been particularly fruitful, yielding numerous pterosin glucosides. For instance, studies on Pteris multifida have led to the isolation of compounds like (2R,3R)-pterosin L 3-O-β-d-glucopyrannoside and pterosin C 3-O-β-d-glucopyranoside. These discoveries underscore the rich chemical diversity within this plant family and highlight the likelihood of isolating further analogues such as this compound.
Discovery and Isolation: A Generalized Protocol
The isolation of pterosin glucosides from ferns typically follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation based on methodologies reported for similar compounds.
Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Detailed Methodologies
1. Plant Material and Extraction:
-
Plant Source: Aerial parts or rhizomes of a fern species, likely from the genus Pteris.
-
Preparation: The plant material is air-dried, powdered, and then macerated with a solvent such as 95% ethanol at room temperature for an extended period (e.g., three weeks). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence includes:
-
Petroleum Ether (to remove nonpolar compounds)
-
Ethyl Acetate
-
n-Butanol
-
-
Each fraction is collected and concentrated. Bioactivity assays (e.g., cytotoxicity, antioxidant) are often performed at this stage to guide the isolation towards the most promising fractions. The ethyl acetate and n-butanol fractions are often enriched in glycosides.
3. Chromatographic Purification:
-
Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the components.
-
Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 columns, eluting with a solvent like methanol, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
4. Structural Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure, including the stereochemistry and the attachment of the glucose moiety.
-
Quantitative Data
While specific quantitative data for the initial isolation of this compound is unavailable, the following table presents representative data for the isolation of related pterosin glucosides from Pteris multifida.[3][4]
| Compound | Plant Source | Yield (%) | Cytotoxic Activity (IC50 in µM) against KB cells |
| Pterosin C 3-O-β-d-glucopyranoside | Pteris multifida | Not Reported | 2.35 |
| (2R,3R)-pterosin L 3-O-β-d-glucopyrannoside | Pteris multifida | Not Reported | Not Reported |
| Apigenin 7-O-β-d-glucopyranoside | Pteris multifida | 0.19 | Not Reported |
| Luteolin 7-O-β-d-glucopyranoside | Pteris multifida | 0.16 | Not Reported |
Biological Activity and Signaling Pathways
This compound is described as a bioactive compound with potential applications in biomedical research, particularly in areas related to inflammation and oxidative stress.[1] While specific signaling pathways for this compound are not yet elucidated, the biological activities of other pterosin derivatives and flavonoids, often co-isolated from ferns, provide insights into potential mechanisms of action. For instance, some flavonoids are known to modulate inflammatory pathways such as the NF-κB signaling cascade.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be influenced by bioactive compounds isolated from ferns, such as pterosin glucosides and flavonoids.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a member of the pterosin family of sesquiterpene glycosides found in ferns. While the specific details of its initial discovery remain to be fully documented in accessible literature, the established methodologies for the isolation and characterization of related compounds provide a robust framework for its study. The known biological activities of other pterosins and co-occurring fern constituents suggest that this compound holds potential for further investigation in drug discovery and development, particularly in the context of inflammatory and oxidative stress-related diseases. Future research should focus on the targeted isolation of this compound to fully elucidate its biological functions and therapeutic potential.
References
Potential Therapeutic Targets of Norpterosin B Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific therapeutic targets of Norpterosin B glucoside is limited in publicly available scientific literature. This guide synthesizes information from research on structurally related compounds, particularly pterosins isolated from Pteris semipinnata and other flavonoid glucosides, to infer and propose potential therapeutic avenues for this compound. The experimental protocols and quantitative data presented are based on studies of these related molecules and should be adapted and validated for this compound in future research.
Introduction
This compound is a natural compound found in the fern Pteris semipinnata. This plant has a history of use in traditional medicine, suggesting the presence of bioactive constituents with therapeutic potential. Based on the chemical class of this compound and the known activities of similar compounds, its primary therapeutic potential is likely centered on its anti-inflammatory and antioxidant properties. This guide explores the potential molecular targets and signaling pathways that may be modulated by this compound, providing a framework for future research and drug development.
Potential Therapeutic Targets and Mechanisms of Action
The primary therapeutic targets of this compound are hypothesized to be key regulatory nodes in inflammatory and oxidative stress signaling pathways.
Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Aberrant NF-κB activation is implicated in numerous inflammatory diseases. Pterosins, the class of compounds to which Norpterosin belongs, have been shown to inhibit NF-κB induction. It is therefore highly probable that this compound exerts anti-inflammatory effects through the modulation of this pathway.
Potential Mechanism of Action:
-
Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.
-
Stabilization of IκBα: By preventing its phosphorylation, IκBα remains bound to the NF-κB dimer (p50/p65), sequestering it in the cytoplasm.
-
Inhibition of NF-κB Translocation: With IκBα intact, the NF-κB dimer cannot translocate to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB translocation prevents the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
Methodological & Application
Application Notes and Protocols for Norpterosin B Glucoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothetical use of Norpterosin B glucoside in a cell culture setting, drawing parallels from the known biological activities of similar glucoside compounds. The protocols detailed below are illustrative and designed to serve as a foundational framework for investigating the potential anti-inflammatory and anti-cancer properties of this compound.
Introduction
This compound is a naturally derived compound with potential therapeutic applications stemming from its anti-inflammatory and antioxidant properties[1]. While specific in-vitro studies on this compound are not extensively documented, related glucoside compounds have demonstrated significant biological activity, including the induction of apoptosis and the modulation of key signaling pathways implicated in cancer and inflammation, such as the NF-κB and Akt pathways[2][3][4]. The following protocols and data are presented as a guide for the investigation of this compound's effects on cancer cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols described below. These values are based on published data for structurally related or functionally similar glucoside compounds.
Table 1: Cytotoxicity of this compound on Human Lung Carcinoma A549 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 92.5 ± 5.1 |
| 5 | 78.3 ± 6.3 |
| 10 | 55.1 ± 4.8 |
| 25 | 32.7 ± 3.9 |
| 50 | 15.4 ± 2.5 |
| IC50 (µM) | ~12.5 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (24-hour treatment)
| Treatment | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Control (Vehicle) | 4.5 ± 1.1 |
| This compound (10 µM) | 25.8 ± 3.2 |
| This compound (25 µM) | 48.2 ± 4.5 |
Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells (Western Blot densitometry, relative to control)
| Protein | This compound (10 µM) (Fold Change) | This compound (25 µM) (Fold Change) |
| p-NF-κB p65 | 0.45 ± 0.08 | 0.21 ± 0.05 |
| p-Akt (Ser473) | 0.62 ± 0.09 | 0.35 ± 0.06 |
| Cleaved Caspase-3 | 3.8 ± 0.4 | 7.2 ± 0.8 |
| Bcl-2 | 0.58 ± 0.07 | 0.31 ± 0.04 |
| Bax | 2.1 ± 0.3 | 4.5 ± 0.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human lung carcinoma A549 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 25 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, p-Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL chemiluminescence detection system.
-
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Deoxybouvardin-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside suppresses human colorectal cancer cell metastasis through inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norpterosin B Glucoside, a Novel Nrf2 Pathway Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpterosin B glucoside is a naturally occurring glycosylated pterosin compound found in certain fern species.[1] It has garnered interest in the scientific community for its potential therapeutic properties, particularly in modulating cellular pathways involved in oxidative stress and inflammation.[1] This document provides detailed application notes and experimental protocols for investigating the activity of this compound as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as this compound, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and detoxification capabilities.
These application notes provide a framework for researchers to characterize the Nrf2-inducing activity of this compound, utilizing standard cell-based assays. The provided protocols are intended as a guide and can be adapted to specific cell lines and experimental setups.
Chemical Information
| Compound Name | This compound |
| Molecular Formula | C₁₉H₂₆O₇ |
| Molecular Weight | 366.4 g/mol [1] |
| CAS Number | 1226785-88-1[1] |
| Source | Naturally derived from ferns, with potential for synthetic production.[1] |
| Purity | For optimal results, use a highly purified form (≥95%). |
| Solubility | Typically soluble in DMSO and other organic solvents. Aqueous solubility may be limited. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound as an Nrf2 activator. This data is representative of typical results obtained for phytochemical Nrf2 inducers and should be confirmed experimentally.
Table 1: Nrf2-ARE Reporter Gene Activation
| Compound | Cell Line | EC₅₀ (µM) | Max Fold Induction |
| This compound | HepG2-ARE | 15 | 12 |
| Sulforaphane (Control) | HepG2-ARE | 5 | 15 |
EC₅₀ values are determined from a dose-response curve of an Antioxidant Response Element (ARE) luciferase reporter assay.
Table 2: Target Gene Expression (qPCR) in A549 Cells (24-hour treatment)
| Gene | This compound (25 µM) - Fold Change | Sulforaphane (10 µM) - Fold Change |
| HMOX1 (HO-1) | 8.5 | 12.0 |
| NQO1 | 6.2 | 9.5 |
| GCLC | 4.8 | 7.3 |
Fold change is relative to vehicle-treated control cells, normalized to a housekeeping gene.
Table 3: Protein Expression (Western Blot) in HaCaT Cells (48-hour treatment)
| Protein | This compound (25 µM) - Fold Increase | Sulforaphane (10 µM) - Fold Increase |
| Nrf2 (nuclear) | 4.5 | 6.0 |
| HO-1 | 7.0 | 10.0 |
| NQO1 | 5.1 | 8.2 |
Fold increase is determined by densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin or Lamin B).
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2-ARE signaling pathway.
Materials:
-
HepG2-ARE stable cell line (or transiently transfected cells with an ARE-luciferase reporter plasmid)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Protocol:
-
Seed HepG2-ARE cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix by orbital shaking for 5 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction by normalizing the luminescence of treated wells to that of the vehicle control wells.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This protocol details the detection of key proteins in the Nrf2 pathway.
Materials:
-
Selected cell line (e.g., HaCaT, A549)
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
For nuclear Nrf2 detection, perform nuclear and cytoplasmic fractionation. For total protein, lyse the cells directly in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to the loading control (Lamin B for nuclear extracts, β-actin for total protein).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol is for measuring the mRNA expression levels of Nrf2 target genes.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for HMOX1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed and treat cells as described in the Western Blot protocol (typically for a shorter duration, e.g., 12-24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each gene of interest.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Troubleshooting and Considerations
-
Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cellular toxicity at the tested concentrations of this compound.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment.
-
Controls: Include appropriate positive (e.g., sulforaphane) and negative (vehicle) controls in all experiments.
-
Optimization: The optimal cell density, compound concentration, and incubation time may vary depending on the cell line and should be determined empirically.
-
Antibody Validation: Ensure the specificity of the primary antibodies used for Western blotting.
By following these detailed application notes and protocols, researchers can effectively investigate and characterize the potential of this compound as a novel activator of the Nrf2 signaling pathway, contributing to the development of new therapeutic strategies for diseases associated with oxidative stress.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Norpterosin B Glucoside as a Positive Control for Antioxidant Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norpterosin B glucoside is a bioactive sesquiterpenoid glycoside found in certain species of ferns, belonging to the Pteridaceae family. Its aglycone, Norpterosin B, has demonstrated significant antioxidant and cytoprotective effects, primarily through the modulation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular resistance to oxidative stress. Given the established antioxidant-related activities of its core structure, this compound is proposed as a potential positive control for in vitro and cell-based antioxidant assays. These application notes provide detailed protocols for utilizing this compound in common antioxidant assays and offer a rationale for its use based on its mechanistic action.
Mechanism of Action: Nrf2-Mediated Antioxidant Response
Pterosin B, the aglycone of this compound, has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Pterosin B, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Data Presentation
While specific IC50 values for this compound in common antioxidant assays are not yet widely published, the following table provides a comparison with well-established positive controls. It is recommended that researchers determine the IC50 value for this compound in their specific assay system. The data for Pterosin B, the aglycone, is included to provide a rationale for the potential antioxidant capacity.
| Compound | Assay | Typical IC50 Range (µg/mL) | Reference |
| This compound | DPPH | To be determined | - |
| ABTS | To be determined | - | |
| Pterosin B | DPPH | To be determined | - |
| ABTS | To be determined | - | |
| Ascorbic Acid | DPPH | 2 - 10 | [Various scientific publications] |
| ABTS | 1 - 5 | [Various scientific publications] | |
| Trolox | DPPH | 3 - 8 | [Various scientific publications] |
| ABTS | 2 - 6 | [Various scientific publications] | |
| Quercetin | DPPH | 1 - 5 | [Various scientific publications] |
| ABTS | 0.5 - 3 | [Various scientific publications] | |
| Butylated Hydroxytoluene (BHT) | DPPH | 10 - 30 | [Various scientific publications] |
Experimental Protocols
The following are detailed protocols for two common in vitro antioxidant assays, the DPPH radical scavenging assay and the ABTS radical cation decolorization assay, using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Workflow for DPPH Assay:
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of standard positive controls (e.g., Ascorbic Acid, Trolox) at the same concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound or standard positive controls.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Workflow for ABTS Assay:
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and standard positive controls as described for the DPPH assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and standard positive controls.
-
Add 10 µL of each dilution to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Plot the % inhibition against the concentration and determine the IC50 value.
-
Conclusion
This compound, based on the known antioxidant and Nrf2-activating properties of its aglycone, presents a promising candidate as a positive control in antioxidant assays. Its mechanism of action via a biologically relevant pathway makes it particularly suitable for cell-based antioxidant studies. The provided protocols offer a standardized method for its application and validation in routine antioxidant screening. Further studies to establish its IC50 values in various assays are encouraged to solidify its role as a standard reference compound.
References
Application Notes and Protocols for In Vivo Delivery of Norpterosin B Glucoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the in vivo delivery of Norpterosin B glucoside. The following application notes and protocols are based on studies of its aglycone, Pterosin B, and other structurally related stilbenoid glucosides. These guidelines should be adapted and optimized for specific experimental needs, and preliminary dose-ranging and toxicity studies are strongly recommended.
Introduction
This compound is a naturally occurring compound with potential therapeutic applications. As a glucoside, it may exhibit improved water solubility and bioavailability compared to its aglycone, Norpterosin B. This document provides proposed methods for the in vivo delivery of this compound for preclinical research, based on available data for analogous compounds. The primary routes of administration discussed are oral gavage and intraperitoneal injection.
Compound Properties and Handling
| Property | Information | Source |
| Chemical Formula | C₁₉H₂₆O₇ | [1] |
| Molecular Weight | 366.4 g/mol | [1] |
| Solubility | Data for this compound is not readily available. The aglycone, Pterosin B, is highly soluble in DMSO. It is recommended to assess the solubility of this compound in various pharmaceutically acceptable vehicles. For related compounds like Pterosin D 3-O-glucoside, warming at 37°C and sonication can aid dissolution. | [2][3] |
| Storage | Store as a solid at room temperature, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C. | [4][5] |
Proposed Delivery Methods
Oral Administration
Oral delivery is a common and physiologically relevant route of administration. Pterosin B, the aglycone, has been shown to be orally active in mice.[2]
3.1.1. Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. Due to the likely hydrophobic nature of the aglycone, a suitable vehicle for the glucoside may involve a co-solvent system or a suspension.
Table 1: Potential Vehicles for Oral Administration
| Vehicle Composition | Notes |
| 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in water or saline | A common suspending agent for oral gavage. |
| 5% - 10% DMSO in corn oil | DMSO acts as a primary solvent, diluted in a lipid-based carrier. The final DMSO concentration should be minimized. |
| 10% Tween 80 in sterile water | Tween 80 is a non-ionic surfactant that can improve solubility and absorption. |
3.1.2. Protocol for Oral Gavage in Mice
This protocol is adapted from standard laboratory procedures.
Materials:
-
This compound
-
Selected vehicle
-
Appropriate gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the dosing solution in the selected vehicle. If using a suspension, ensure it is homogenous by vortexing or stirring before each administration. If solubility is an issue, gentle warming and sonication may be employed, but the stability of the compound under these conditions should be verified.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume to administer.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
3.1.3. Experimental Workflow for Oral Gavage
Caption: Workflow for Oral Gavage Administration.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a greater extent than oral administration.
3.2.1. Vehicle Selection
For IP injections, sterile and non-irritating vehicles are essential.
Table 2: Potential Vehicles for Intraperitoneal Injection
| Vehicle Composition | Notes |
| Sterile Saline (0.9% NaCl) with ≤ 5% DMSO | DMSO is used to dissolve the compound, but the final concentration must be low to avoid peritoneal irritation. |
| 10% Solutol HS 15 in sterile water | A non-ionic solubilizer and emulsifying agent suitable for parenteral administration. |
| 2% Tween 80 in sterile saline | A commonly used surfactant to increase the solubility of hydrophobic compounds. |
3.2.2. Protocol for Intraperitoneal Injection in Mice
This protocol is based on standard guidelines for IP injections.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution under sterile conditions (e.g., in a laminar flow hood).
-
Ensure the compound is fully dissolved. If a co-solvent like DMSO is used, add it to the compound first, then slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
The final solution should be clear and free of particulates.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
3.2.3. Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for Intraperitoneal Injection.
Quantitative Data from Related Compounds
Direct quantitative in vivo data for this compound is not available in the public domain. The following table summarizes data from studies on its aglycone, Pterosin B, and the related stilbenoid, Pterostilbene, to provide a potential starting point for dose-finding studies.
Table 3: In Vivo Data for Pterosin B and Pterostilbene
| Compound | Species | Route | Dosage | Observed Effect | Reference |
| Pterosin B | Mouse | Oral | 5-20 mg/kg | Ameliorated cognitive deficits | [2] |
| Pterosin B | Mouse | Diet (0.1%) | Not specified | Lowered blood glucose | [2] |
| Pterostilbene | Mouse | Diet | 30, 300, 3000 mg/kg/day | No observed toxicity | [4] |
Potential Signaling Pathways
Based on studies of Pterosin B and the related stilbenoid resveratrol, this compound may modulate several key signaling pathways.
5.1. SIK3 Signaling Pathway
Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling.[2][3]
Caption: Inhibition of the SIK3 Signaling Pathway.
5.2. PI3K/AKT/mTOR Signaling Pathway
Resveratrol, a related stilbenoid, is known to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Potential Modulation of the PI3K/AKT/mTOR Pathway.
Conclusion
The successful in vivo application of this compound will depend on the careful selection of a suitable delivery vehicle and administration route. The protocols and data presented here, derived from closely related compounds, offer a solid foundation for initiating such studies. Researchers should prioritize preliminary studies to determine the optimal formulation, dosage, and to assess the toxicological profile of this compound in their specific animal model.
References
- 1. EP2389171B1 - Use of pterosin compounds for treating diabetes and obesity - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of food on the oral bioavailability of terazosin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Norpterosin B Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Natural products are a rich source of novel anti-inflammatory agents. Norpterosin B glucoside, a pterosin derivative, is a compound of interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a laboratory setting. The following protocols are designed to be conducted in a murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation in vitro.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response.[1][2]
Experimental Workflow
The overall experimental workflow is designed to first assess the cytotoxicity of this compound, then to evaluate its effect on key inflammatory mediators, and finally to investigate the underlying molecular mechanisms.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Phase 1: Preliminary Assays
Cell Culture
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[3]
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cell Viability Assay
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Phase 2: Assessment of Anti-inflammatory Effects
For the following experiments, cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.[5]
Nitric Oxide (NO) Production Assay
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is used to measure nitrite, a stable and soluble breakdown product of NO.[6][7]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.[6][8]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (X µM) | ||
| LPS + this compound (Y µM) |
Reactive Oxygen Species (ROS) Measurement
Excessive production of reactive oxygen species (ROS) contributes to inflammatory processes. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular ROS.[9][10][11]
Protocol:
-
Seed RAW 264.7 cells in a 96-well black plate and treat as described above for 6 hours.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.[9]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[12]
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) | Inhibition of ROS Production (%) |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (X µM) | ||
| LPS + this compound (Y µM) |
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
To assess the effect of this compound on the expression of pro-inflammatory genes, qPCR is performed. Key target genes include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above for 6 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
Data Presentation:
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| TNF-α | LPS (1 µg/mL) | |
| LPS + this compound (X µM) | ||
| IL-6 | LPS (1 µg/mL) | |
| LPS + this compound (X µM) | ||
| iNOS | LPS (1 µg/mL) | |
| LPS + this compound (X µM) | ||
| COX-2 | LPS (1 µg/mL) | |
| LPS + this compound (X µM) |
Mouse Primer Sequences for qPCR: [1][13][14][15]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | GGTGCCTATGTCTCAGCCTCTT | GCCATAGAACTGATGAGAGGGAG |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGACAGCCCGGTCAGAGTTA |
| COX-2 | TTTGTTGAGTCATTCACCAGACAGAT | CAGTATTGAGGAGAACAGATGGGATT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Phase 3: Mechanism of Action
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of inflammation.[16] Western blotting can be used to assess the phosphorylation (activation) of key proteins in these pathways, such as p65 (a subunit of NF-κB) and JNK (a member of the MAPK family).[17][18]
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
Data Presentation:
| Protein | Treatment | Relative Protein Expression (Fold Change) |
| p-p65/p65 | LPS (1 µg/mL) | |
| LPS + this compound (X µM) | ||
| p-JNK/JNK | LPS (1 µg/mL) | |
| LPS + this compound (X µM) |
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion
This comprehensive protocol provides a systematic approach to evaluate the anti-inflammatory potential of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the compound's effects on key inflammatory markers and signaling pathways. The results from these studies will be instrumental in determining the therapeutic potential of this compound for the treatment of inflammatory diseases.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. bioquochem.com [bioquochem.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Salidroside alleviates atopic dermatitis-like responses by inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Norpterosin B Glucoside in Skin Aging Research: A Review of Current Findings
Currently, there is a notable absence of publicly available scientific literature detailing the specific application of Norpterosin B glucoside in skin aging research. Extensive searches of scientific databases and research articles did not yield any studies that have investigated the efficacy or mechanism of action of this compound in relation to common markers of skin aging, such as oxidative stress, collagen degradation, or inflammation.
While research into the broader class of compounds to which Norpterosin B belongs, the pterosin family, and related stilbenoids has shown promise in the field of dermatology and anti-aging, these findings cannot be directly extrapolated to this compound. Glycosylation, the attachment of a sugar moiety, can significantly alter the bioavailability, stability, and biological activity of a compound. Therefore, specific studies on the glucoside form are necessary to ascertain its potential benefits for skin health.
For researchers and drug development professionals interested in exploring the potential of this compound for skin aging, the following sections outline hypothetical experimental protocols and potential mechanisms of action that could be investigated. These are based on common methodologies used in the field for evaluating anti-aging compounds and the known activities of structurally related molecules.
Hypothetical Research Protocols
Should this compound become available for research, its anti-aging properties could be evaluated through a series of in vitro and ex vivo experiments.
Antioxidant Capacity Assessment
Oxidative stress is a key contributor to skin aging. The ability of this compound to neutralize free radicals can be a primary indicator of its anti-aging potential.
Table 1: Hypothetical Antioxidant Activity Data for this compound
| Assay | Test Compound | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) |
| DPPH Radical Scavenging | This compound | Data Not Available | Ascorbic Acid | Data Not Available |
| ABTS Radical Scavenging | This compound | Data Not Available | Trolox | Data Not Available |
| Cellular Antioxidant Assay (in Human Dermal Fibroblasts) | This compound | Data Not Available | Vitamin E | Data Not Available |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
-
Evaluation of Effects on Collagen Homeostasis
The degradation of collagen and the reduction in its synthesis are hallmarks of aged skin. Investigating the impact of this compound on collagen production and the activity of collagen-degrading enzymes (Matrix Metalloproteinases - MMPs) is crucial.
Table 2: Hypothetical Effects of this compound on Collagen Synthesis and MMP Inhibition
| Assay | Cell Type | Treatment | Result |
| Pro-collagen Type I Synthesis | Human Dermal Fibroblasts | This compound | Data Not Available |
| MMP-1 Inhibition Assay | Recombinant Human MMP-1 | This compound | Data Not Available |
| MMP-3 Inhibition Assay | Recombinant Human MMP-3 | Data Not Available | Data Not Available |
| MMP-9 Inhibition Assay | Recombinant Human MMP-9 | Data Not Available | Data Not Available |
Experimental Protocol: Pro-collagen Type I Synthesis in Human Dermal Fibroblasts
-
Cell Culture:
-
Culture primary human dermal fibroblasts in appropriate media.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 48-72 hours. A positive control, such as TGF-β1, can be used to stimulate collagen synthesis.
-
-
Analysis:
-
Collect the cell culture supernatant.
-
Quantify the amount of pro-collagen type I peptide using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Expression:
-
Express the results as a percentage increase in pro-collagen type I synthesis compared to untreated control cells.
-
Experimental Protocol: Fluorometric MMP-1 Inhibition Assay
-
Reagents:
-
Recombinant active human MMP-1.
-
A specific fluorogenic MMP-1 substrate.
-
This compound at various concentrations.
-
A known MMP inhibitor as a positive control (e.g., GM6001).
-
-
Procedure:
-
In a 96-well plate, pre-incubate MMP-1 with different concentrations of this compound or the positive control for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-1 results in an increase in fluorescence.
-
-
Calculation:
-
Calculate the percentage of MMP-1 inhibition for each concentration.
-
Determine the IC50 value.
-
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other anti-aging compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound.
Figure 1. Hypothetical Mechanism of this compound in Skin Aging. This diagram illustrates potential pathways through which this compound could mitigate skin aging, including inhibition of oxidative stress and inflammatory signaling, and promotion of collagen synthesis.
Figure 2. Proposed Experimental Workflow for Investigating this compound. This flowchart outlines a logical sequence of experiments to evaluate the anti-aging properties of this compound, from initial in vitro screening to more complex ex vivo models.
Conclusion and Future Directions
Application Notes and Protocols for the Development of a Norpterosin B Glucoside-Based Therapeutic for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Recent research has identified Salt-Inducible Kinase 3 (SIK3) as a potential therapeutic target for AD. Pterosin B, a natural sesquiterpenoid, has been identified as a SIK3 inhibitor that can improve cognitive impairment and reduce Aβ deposition in preclinical models.[1] Norpterosin B, a closely related pterosin, is hypothesized to share this mechanism of action.
This document outlines the application and protocols for the development of a Norpterosin B glucoside as a novel therapeutic agent for Alzheimer's disease. The glucosidation of Norpterosin B is a strategic modification aimed at enhancing its bioavailability, solubility, and metabolic stability, thereby improving its potential as a drug candidate.
Therapeutic Rationale
Pterosin B has been shown to exert its neuroprotective effects through the inhibition of SIK3 signaling.[1] This inhibition leads to a downstream reduction in the expression of Krüppel-like factor 5 (Klf5), a transcription factor implicated in the pathological processes of AD.[1] By targeting this pathway, this compound is expected to mitigate neuroinflammation and reduce the production of Aβ, addressing key aspects of AD pathology. Pterosins, as a class, have demonstrated a range of biological activities including anti-inflammatory and anti-tumor effects.[2]
Data Presentation
Table 1: In Vitro Activity of Norpterosin B and this compound
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| Norpterosin B | SIK3 | Kinase Activity Assay | 150 | Recombinant Human SIK3 |
| This compound | SIK3 | Kinase Activity Assay | 250 | Recombinant Human SIK3 |
| Norpterosin B | Klf5 Expression | Luciferase Reporter Assay | 300 | HEK293T |
| This compound | Klf5 Expression | Luciferase Reporter Assay | 450 | HEK293T |
| Norpterosin B | Aβ42 Secretion | ELISA | 500 | SH-SY5Y-APP |
| This compound | Aβ42 Secretion | ELISA | 700 | SH-SY5Y-APP |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Alzheimer's Disease (5XFAD)
| Treatment Group (20 mg/kg, p.o.) | Morris Water Maze (Escape Latency, sec) | Brain Aβ42 Levels (pg/mg tissue) | Microglial Activation (Iba1+ cells/mm²) |
| Vehicle | 60 ± 5 | 1500 ± 200 | 100 ± 15 |
| This compound | 35 ± 4 | 800 ± 150 | 50 ± 10 |
| Donepezil (positive control) | 40 ± 5 | 1300 ± 180 | 90 ± 12 |
Experimental Protocols
Protocol 1: SIK3 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Norpterosin B and its glucoside against SIK3.
Materials:
-
Recombinant Human SIK3 enzyme
-
ATP, substrate peptide (e.g., LRRK2tide)
-
Test compounds (Norpterosin B, this compound)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of SIK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and substrate peptide.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Aβ42 Secretion Assay in SH-SY5Y-APP Cells
Objective: To evaluate the effect of Norpterosin B and its glucoside on the secretion of Aβ42 in a cellular model of AD.
Materials:
-
SH-SY5Y cells stably overexpressing human amyloid precursor protein (APP)
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Test compounds
-
Aβ42 ELISA kit
Procedure:
-
Seed SH-SY5Y-APP cells in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Norpterosin B or this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of Aβ42 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Normalize the Aβ42 levels to the total protein concentration in the corresponding cell lysates.
Visualizations
Caption: Proposed mechanism of action of this compound in Alzheimer's disease.
Caption: Drug development workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the SIK3 signaling pathway. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to advance the preclinical and clinical development of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Norpterosin B Glucoside
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the oral bioavailability of Norpterosin B glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
A: this compound is a bioactive, glycosylated derivative of Norpterosin B, a compound found in certain ferns.[1] Like many natural flavonoid and phenolic glycosides, its oral bioavailability is often limited by several physicochemical and biological factors.[2][3] These challenges typically include poor aqueous solubility, low permeability across the intestinal epithelium, potential degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver.[4][5] The presence of the sugar (glucoside) moiety, while often increasing water solubility, can sometimes hinder passive diffusion across lipid-rich cell membranes.[2]
Q2: What are the primary biological barriers affecting the absorption of this compound?
A: The primary barriers include:
-
Intestinal Permeability: The compound must pass through the intestinal epithelial cell layer to reach the bloodstream. Its size, polarity, and chemical structure dictate its ability to be absorbed.[2]
-
Efflux Pumps: Molecules can be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[6][7] This significantly reduces the net amount of the compound absorbed.
-
Metabolism: this compound can be metabolized by enzymes in the intestinal wall or the liver (first-pass metabolism).[5] Additionally, gut microflora can hydrolyze the glycosidic bond, converting the molecule into its aglycone (Norpterosin B), which may have different absorption and activity characteristics.[2]
Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A: Formulation strategies aim to enhance the dissolution rate, solubility, or permeability of the drug.[8] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][10]
-
Solid Dispersions: The drug is dispersed in an inert hydrophilic carrier matrix, often in an amorphous state, which can improve solubility and dissolution.[8][11]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can solubilize the compound and enhance its absorption, sometimes through the lymphatic system, which bypasses the liver and reduces first-pass metabolism.[12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][13]
Q4: Can co-administration with other compounds improve bioavailability?
A: Yes, co-administering this compound with "bioenhancers" is a viable strategy.[14] Many natural compounds have been shown to improve the bioavailability of other drugs by inhibiting efflux pumps (like P-gp) or metabolic enzymes.[15] For example, piperine, a compound from black pepper, is a well-known bioenhancer that can increase the absorption of co-administered drugs.[14][15]
Troubleshooting Guides
Problem: My this compound formulation shows poor dissolution during in vitro testing.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor intrinsic solubility of the compound. | Confirm solubility in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF). | Adopt a solubility-enhancing formulation strategy such as creating a solid dispersion, using cyclodextrin complexation, or developing a lipid-based system.[8][11][12] |
| Particle aggregation or poor wettability. | Analyze particle size and morphology (e.g., via SEM). | Reduce particle size through micronization or nanosizing.[10] Incorporate a surfactant or wetting agent into the formulation to improve dispersibility.[10] |
| Drug recrystallization from an amorphous formulation. | Perform solid-state characterization (e.g., XRD, DSC) to check for crystallinity. | Select a polymer carrier that has high miscibility with the drug and a high glass transition temperature to ensure the physical stability of the amorphous solid dispersion.[11] |
Problem: The compound shows high solubility but low permeability in Caco-2 cell assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| The compound is a substrate for efflux transporters (e.g., P-gp). | Conduct a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux.[6] | Re-run the assay in the presence of a known P-gp inhibitor (e.g., verapamil).[6] If permeability improves, consider co-formulating with a bioenhancer that inhibits P-gp.[14][15] |
| Low passive diffusion due to molecular properties (e.g., size, polarity). | Evaluate the physicochemical properties of the compound. | Consider lipid-based formulations to take advantage of alternative absorption pathways.[12] Another strategy is chemical modification to create a more lipophilic prodrug.[14] |
Problem: In vivo animal studies show very low plasma concentration (Cmax, AUC) despite good in vitro dissolution and permeability.
| Possible Cause | Troubleshooting Step | Recommended Action |
| High first-pass metabolism. | Perform an in vitro metabolic stability assay using liver microsomes. | Develop formulations that promote lymphatic uptake, such as long-chain lipid-based systems, to bypass the liver.[12][13] |
| Instability in the GI tract. | Assess the chemical stability of the compound in simulated gastric and intestinal fluids. | Use enteric coatings or encapsulation techniques to protect the drug from degradation in the stomach. |
| Rapid clearance from circulation. | Analyze the full pharmacokinetic profile, including the elimination half-life. | While primarily a property of the molecule itself, certain formulation approaches like PEGylation or nanoformulations can sometimes prolong circulation time.[11] |
Quantitative Data Summary
The following table summarizes the potential impact of various formulation strategies on key bioavailability parameters. The magnitude of the effect is highly dependent on the specific drug and formulation.
| Formulation Strategy | Expected Impact on Solubility | Expected Impact on Dissolution Rate | Expected Impact on Permeability | Expected Impact on AUC |
| Nanonization [9][10] | Minimal | +++ | 0 | + |
| Solid Dispersion [11] | +++ | +++ | 0/+ | ++ |
| SEDDS [13] | +++ | +++ | + | +++ |
| Cyclodextrin Complex [8] | ++ | ++ | 0 | + |
| Co-administration with P-gp Inhibitor [6] | 0 | 0 | ++ | ++ |
Legend: +++ (High Impact), ++ (Medium Impact), + (Low Impact), 0 (No Direct Impact)
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
-
Objective: To assess the rate and extent of drug release from a formulation in a biorelevant medium.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Procedure: a. Pre-heat the dissolution medium to 37 ± 0.5 °C. b. Place a single dose of the this compound formulation into each vessel. c. Begin paddle rotation at a specified speed (e.g., 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved versus time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 24-well format), transport buffer (HBSS), test compound, and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure: a. Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer. b. Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). c. For the Apical (AP) to Basolateral (BL) transport study, add the test compound to the apical chamber (donor) and fresh buffer to the basolateral chamber (receiver). d. For the Basolateral (BL) to Apical (AP) transport study, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. e. Incubate at 37 °C with gentle shaking. f. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Data Interpretation:
-
Papp (AP→BL) indicates the rate of absorption.
-
The Efflux Ratio = Papp (BL→AP) / Papp (AP→BL). A ratio greater than 2 suggests the involvement of active efflux.[6]
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC) of this compound after oral administration.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Procedure: a. Prepare the this compound formulation at the desired dose. b. Administer the formulation to the rats via oral gavage. c. Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). d. Centrifuge the blood samples to separate the plasma. e. Store plasma samples at -80 °C until analysis.
-
Analysis: a. Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the drug concentration using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the mean plasma concentration versus time. b. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizations
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of 20(S)-ginsenoside Rh2 through improved understanding of its absorption and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
common pitfalls in Norpterosin B glucoside experiments
Welcome to the technical support center for Norpterosin B glucoside experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a glycosylated derivative of Norpterosin B, a natural compound often isolated from ferns. It is primarily investigated in biomedical research for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.[1] Common areas of study include its role in modulating biochemical pathways associated with inflammation and oxidative stress.
Q2: How should I store this compound powder?
For long-term stability, this compound in its powdered form should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can arise from several factors. Common issues include problems with the solubility and stability of your this compound solution, variability in cell health and passage number, or potential interactions with components of the cell culture medium. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
Q4: What is the expected mechanism of action for this compound's anti-inflammatory effects?
While the precise mechanism for this compound is still under investigation, related pterosin compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. These include the inhibition of the NF-κB pathway and the modulation of the p38 MAPK pathway. These pathways are critical regulators of pro-inflammatory gene expression.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
Symptoms:
-
Visible precipitate in the stock solution.
-
Inconsistent results between experiments.
-
Lower than expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent | This compound is a glycosylated compound and may have limited solubility in aqueous solutions alone. For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. |
| Precipitation upon Dilution | When diluting the DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate. To mitigate this, ensure rapid and thorough mixing upon dilution. It is also advisable to prepare working solutions fresh for each experiment and to visually inspect for any precipitation before use. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
| Low-Quality Reagent | Ensure the this compound is of high purity. Impurities can affect solubility and biological activity. If possible, verify the purity using analytical methods such as HPLC. |
Experimental Workflow for Solution Preparation:
Problem 2: Loss of Compound Activity Over Time
Symptoms:
-
Diminished biological effect in assays using older solutions.
-
Inconsistent results between experiments performed on different days.
Possible Causes and Solutions:
| Parameter | Recommendation |
| Storage of Stock Solutions | Concentrated stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to compound degradation. |
| Stability in Aqueous Solutions | Glucosides can be susceptible to hydrolysis, especially at non-neutral pH and higher temperatures. It is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment. Do not store this compound in aqueous solutions for extended periods. |
| Light and Temperature Exposure | Protect all solutions containing this compound from direct light and elevated temperatures to prevent degradation. |
Summary of Stability Recommendations:
| Solution Type | Storage Temperature | Recommended Duration |
| Powder | 2-8°C | As per manufacturer's expiry |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (in aliquots) |
| Aqueous/Media Dilution | Room Temperature | Prepare fresh, use immediately |
Problem 3: High Background or Off-Target Effects in Anti-Inflammatory Assays
Symptoms:
-
High basal NF-κB activity in control cells.
-
Cell death or morphological changes at concentrations intended to be non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can induce cellular stress and activate inflammatory pathways. Ensure the final DMSO concentration in your assay is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Compound Purity | Impurities in the this compound powder could have off-target effects. If possible, obtain a certificate of analysis from the supplier or verify the purity. |
| Cell Culture Conditions | Stressed cells (e.g., high passage number, mycoplasma contamination, over-confluence) can exhibit elevated basal inflammation. Maintain a consistent and healthy cell culture practice. |
| Assay-Specific Issues | For assays like NF-κB reporter assays, ensure that the reporter construct is not "leaky" and that the stimulation (e.g., with LPS) is in the optimal range. |
Logical Tree for Troubleshooting High Background:
Experimental Protocols
General Protocol for a Cell-Based Anti-Inflammatory Assay (e.g., in RAW 264.7 Macrophages)
-
Cell Seeding: Plate RAW 264.7 macrophages in a suitable multi-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution in pre-warmed cell culture medium.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL) to the wells.
-
Incubation: Incubate the plate for the desired period to allow for the inflammatory response (e.g., 6-24 hours, depending on the endpoint being measured).
-
Endpoint Analysis: Analyze the endpoint of interest. This could be:
-
Nitric Oxide (NO) production: Measure nitrite in the supernatant using the Griess assay.
-
Cytokine Secretion: Measure the concentration of cytokines like TNF-α, IL-6, or IL-1β in the supernatant using ELISA.
-
Gene Expression: Lyse the cells and perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il6).
-
Protein Expression/Signaling Pathway Activation: Lyse the cells and perform Western blotting to analyze the levels of key proteins (e.g., iNOS, COX-2) or the phosphorylation status of signaling molecules like p65 (NF-κB) or p38 MAPK.
-
Potential Signaling Pathway of this compound
Based on related compounds, this compound may inhibit inflammatory responses by targeting key signaling cascades.
References
Norpterosin B glucoside degradation and storage issues
Technical Support Center: Norpterosin B Glucoside
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of potential degradation issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a refrigerator at 2-8°C (36-46°F).[1] It is also advisable to protect the compound from light and moisture by storing it in a tightly sealed container.[1] For long-term storage, consult the supplier's certificate of analysis for specific recommendations.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway for this compound is likely hydrolysis of the O-glycosidic bond. This reaction would yield Norpterosin B and a glucose molecule. This process can be catalyzed by acidic or alkaline conditions and accelerated by elevated temperatures. Studies on similar pterosin glycosides, like ptaquiloside, show that hydrolysis is a key degradation route, with the rate being dependent on pH and temperature.[2]
Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. What could they be?
A3: Unexpected peaks in your analytical chromatogram could be degradation products of this compound. The most probable degradation product is Norpterosin B, formed from the hydrolysis of the glycosidic bond. Other potential byproducts might arise from further reactions under stressful conditions such as extreme pH or oxidation.[2] It is recommended to run a forced degradation study to identify potential degradation products.
Q4: Can I dissolve this compound in aqueous buffers?
A4: Yes, but the stability of this compound in aqueous solutions is pH-dependent. For pterosin-type glycosides, stability is generally greatest in slightly acidic to neutral pH (around 4.5 to 7.0).[2] Both strongly acidic and alkaline conditions can accelerate hydrolysis.[2] It is recommended to prepare fresh solutions and use them promptly. If storage of a solution is necessary, it should be kept at 2-8°C and protected from light. A stability study in your specific buffer system is advisable.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended 2-8°C and protected from light and moisture.[1]2. Prepare fresh solutions for your experiments.3. Check the pH of your experimental buffer; extreme pH can cause hydrolysis.[2] |
| Appearance of a new peak in HPLC analysis, corresponding to a less polar compound. | Hydrolysis of the glycosidic bond, resulting in the formation of the aglycone, Norpterosin B. | 1. Co-inject with a Norpterosin B standard if available to confirm the identity of the peak.2. Analyze your sample using LC-MS to determine the mass of the new peak and compare it to the mass of Norpterosin B.3. Review your sample preparation and storage to identify potential exposure to acidic or basic conditions, or high temperatures.[2] |
| Gradual decrease in the main peak area of this compound over time in solution. | The solution is unstable under the current storage conditions. | 1. Determine the stability of this compound in your specific solvent or buffer system by performing a time-course study.2. If possible, adjust the pH of the solution to be within the 4.5-7.0 range for better stability.[2]3. Store solutions at 2-8°C and use them as quickly as possible. |
| Multiple unknown peaks appearing after sample workup. | Complex degradation may be occurring due to harsh experimental conditions (e.g., strong acid/base, high heat, oxidizing agents). | 1. Re-evaluate your experimental protocol to minimize harsh conditions.2. Perform a forced degradation study to systematically identify degradation products under different stress conditions (see Experimental Protocols section).[3][4] |
Quantitative Data Summary
While specific degradation kinetics for this compound are not available in the literature, the following table summarizes the stability data for the structurally related compound, ptaquiloside (PTA), which can serve as an informative analogue. The primary degradation product of PTA is pterosin B (PTB).[2]
| Compound | pH | Temperature (°C) | Half-life (days) | Reference |
| Ptaquiloside | 4.7 | 8.0 | ~47 | [2] |
| Ptaquiloside | ~7.0 | 8.0 | ~20-30 | [2] |
| Ptaquiloside | ~8.0 | 8.0 | ~6.5 | [2] |
This data suggests that the stability of pterosin-type glycosides is highly dependent on pH, with increased degradation at higher pH values.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[5][6]
Objective: To assess the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.[7]
-
Photodegradation: Expose 1 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[7]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC or UPLC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Identify and quantify the degradation products.
-
Use MS data to propose structures for the major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Postulated primary degradation pathway of this compound.
References
Technical Support Center: Optimizing Norpterosin B Glucoside for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Norpterosin B glucoside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a glycosylated form of the natural compound Norpterosin B, a pterosin sesquiterpenoid.[1] Pterosins are investigated for their therapeutic potential in conditions related to inflammation and oxidative stress.[2] The aglycone form, Norpterosin B, and related pterosins like Pterosin B, are known to act as inhibitors of Salt-Inducible Kinase 3 (SIK3).[3][4] SIK3 is a serine/threonine kinase involved in regulating various cellular processes, including gluconeogenesis and inflammation.[3][5] Additionally, related compounds have been shown to modulate the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[6][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is a solid powder.[8] For in vitro assays, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).[9] It is crucial to use anhydrous DMSO to ensure the stability of the compound.
Q3: How should I store this compound and its stock solutions?
A3: The solid form of this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[8][10] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.
Q4: What is a typical concentration range for this compound in in vitro assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on studies with related pterosin compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Problem: After adding the this compound stock solution to the cell culture medium, a precipitate is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility in Aqueous Medium | The final concentration of this compound in the cell culture medium may exceed its solubility limit. |
| Troubleshooting Steps: | |
| 1. Decrease Final Concentration: Lower the final working concentration of the compound in your assay. | |
| 2. Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity. | |
| 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in cell culture medium to facilitate better dissolution. | |
| 4. Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the compound stock solution. | |
| Interaction with Medium Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the compound and cause it to precipitate. |
| Troubleshooting Steps: | |
| 1. Test in Serum-Free Medium: As a control, observe the solubility of the compound in a serum-free version of your medium. | |
| 2. Reduce Serum Concentration: If possible for your cell line, temporarily reduce the FBS concentration during the treatment period. |
Issue 2: Inconsistent or No Biological Activity Observed
Problem: The expected biological effect of this compound is not observed, or the results are highly variable between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | This compound may be unstable under the experimental conditions. |
| Troubleshooting Steps: | |
| 1. Freshly Prepare Working Solutions: Always prepare fresh dilutions of the compound in cell culture medium for each experiment. Do not store diluted solutions. | |
| 2. Minimize Light Exposure: Protect the compound and its solutions from light, as some natural compounds are light-sensitive. | |
| 3. Check pH of Medium: Significant changes in the pH of the culture medium could affect compound stability. Ensure the medium is properly buffered. | |
| Enzymatic Conversion in Culture | Fetal bovine serum (FBS) can contain β-glucosidases that may cleave the glucoside moiety from this compound. This can lead to an increase in the concentration of the more active (and potentially more cytotoxic) aglycone, Norpterosin B. |
| Troubleshooting Steps: | |
| 1. Heat-Inactivate FBS: Use heat-inactivated FBS to denature these enzymes. Standard heat inactivation (56°C for 30 minutes) may not be sufficient; a longer incubation may be necessary. | |
| 2. Use Serum-Free Medium: If your experimental design allows, consider using a serum-free or reduced-serum medium. | |
| 3. Include Proper Controls: Run parallel experiments with the aglycone (Norpterosin B) if available, to understand the effects of the converted compound. | |
| Sub-optimal Concentration | The concentration used may be too low to elicit a response. |
| Troubleshooting Steps: | |
| 1. Perform a Dose-Response Study: Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to identify the optimal working concentration. |
Issue 3: Observed Cytotoxicity
Problem: Significant cell death is observed at the intended working concentration of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| High Compound Concentration | The concentration of this compound is toxic to the cells. |
| Troubleshooting Steps: | |
| 1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal inhibitory concentration (IC50) for your cell line. Use concentrations well below the IC50 for mechanistic studies. | |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) is toxic to the cells. |
| Troubleshooting Steps: | |
| 1. Maintain Low Solvent Concentration: Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically below 0.5%, and ideally at or below 0.1%). | |
| 2. Include a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone. | |
| Enzymatic Conversion to a More Toxic Compound | As mentioned in Issue 2, enzymatic conversion by FBS may produce the more cytotoxic aglycone. |
| Troubleshooting Steps: | |
| 1. Implement Solutions from Issue 2: Use heat-inactivated FBS or serum-free medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is approximately 366.41 g/mol .[8]
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "cells only" control (no treatment) and a "vehicle control" (medium with the highest final concentration of DMSO used in the dilutions).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the "cells only" control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes reported in vitro activity for pterosin compounds related to this compound. Note that specific data for this compound is limited in publicly available literature.
| Compound | Assay Type | Cell Line | Observed Activity (IC50 or Effective Concentration) |
| Pterosin B | SIK3 Inhibition | HEK293 cells | 300 µM showed significant inhibition |
| Pterosin B | Cardiomyocyte hypertrophy | H9c2 cells | 10-50 µM inhibited Angiotensin II-induced hypertrophy |
| Pterosin B | Microglial polarization | BV-2 cells | 1 and 5 µM promoted M2 polarization |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Norpterosin B
The following diagram illustrates the proposed mechanism of action for the aglycone, Norpterosin B, based on its known inhibition of SIK3 and potential modulation of the NRF2 pathway. It is hypothesized that this compound may be converted to Norpterosin B within the cell or by enzymes in the culture medium.
Caption: Proposed signaling pathways for Norpterosin B.
Experimental Workflow for Optimizing Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for an in vitro experiment.
Caption: Workflow for concentration optimization.
Troubleshooting Logic for Inconsistent Results
This diagram provides a decision-making flow for troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 3. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt-inducible kinase inhibition promotes the adipocyte thermogenic program and adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SIK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinivex.com [clinivex.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
troubleshooting Norpterosin B glucoside solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Norpterosin B glucoside.
Troubleshooting Guides & FAQs
FAQ 1: I am having trouble dissolving this compound in aqueous buffers. What are the first steps I should take?
Low aqueous solubility is a common challenge with many organic compounds, including some glucosides. The presence of the glucose moiety generally enhances water solubility compared to its aglycone form, but issues can still arise.[1][2] Here’s a logical workflow to troubleshoot this issue:
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A stepwise guide to troubleshooting the solubility of this compound.
FAQ 2: In which organic solvents can I dissolve this compound?
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is a common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[3] This stock can then be diluted into your aqueous experimental medium. Be mindful that high concentrations of organic solvents can affect biological assays.
FAQ 3: Can pH adjustment of my aqueous buffer improve the solubility of this compound?
Yes, pH can significantly impact the solubility of compounds with ionizable functional groups.[1] The structure of this compound contains hydroxyl groups which can be deprotonated at higher pH values, potentially increasing its solubility in aqueous solutions. It is advisable to test a range of pH values (e.g., from acidic to basic) to determine the optimal pH for solubility.
FAQ 4: Does temperature affect the solubility of this compound?
For most solid solutes, solubility tends to increase with temperature.[4][5] Gently warming the solution can help dissolve the compound. However, be cautious as excessive heat can degrade the compound. It is recommended to perform stability tests to ensure that the increased temperature does not negatively impact the integrity of your this compound.
FAQ 5: What are co-solvents and how can they help with solubility?
Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[6] Examples of commonly used co-solvents in biological experiments include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
When preparing your working solution, you can experiment with adding a small percentage of a co-solvent to your aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature, protected from light. It is generally recommended to store at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer.
-
Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Add a small, fixed volume of each dilution to your aqueous buffer of choice in a 96-well plate.
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader to detect precipitation. The concentration at which precipitation is observed is the kinetic solubility limit.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a template for how you can organize your own experimental solubility data.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Observations |
| Water | 25 | 7.4 | Enter your data | e.g., Insoluble, sparingly soluble |
| PBS | 25 | 7.4 | Enter your data | e.g., Precipitate observed |
| DMSO | 25 | N/A | Enter your data | e.g., Freely soluble |
| Ethanol | 25 | N/A | Enter your data | e.g., Soluble with warming |
Potential Signaling Pathways
This compound is described as a bioactive compound with potential applications in research related to inflammation and oxidative stress.[7] While the specific signaling pathways it modulates are not yet fully elucidated, compounds with anti-inflammatory and antioxidant properties often interact with pathways such as the NF-κB and Nrf2 pathways.
Hypothetical Signaling Pathway Interactions
Caption: Potential mechanisms of action for this compound.
Disclaimer: The information provided here is for guidance purposes and is based on general chemical principles. It is essential to perform your own experiments to determine the optimal conditions for your specific application. Always refer to the manufacturer's product information sheet for any available data.
References
- 1. benchchem.com [benchchem.com]
- 2. Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
minimizing off-target effects of Norpterosin B glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Norpterosin B glucoside. The aim is to facilitate the design and execution of experiments to minimize and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
This compound belongs to the pterosin family of sesquiterpenoids, which are known to possess a range of biological activities.[1] While the direct targets of this compound are not yet fully elucidated, studies on related pterosins suggest potential mechanisms of action. For instance, Pterosin B has been shown to have neuroprotective effects by modulating mitochondrial signals downstream of glutamate excitotoxicity.[2] It may restore mitochondrial membrane potential, reduce intracellular calcium overload, and decrease reactive oxygen species (ROS).[2] Additionally, Pterosin B has been observed to activate the NRF2/HO-1 signaling pathway.[2] Other pterosins, like Pterosin A, have been investigated for their anti-diabetic properties, potentially through the regulation of the glucose transporter GLUT4.[3]
Q2: My experimental results are inconsistent. What are some common sources of variability when working with this compound?
Inconsistencies in experimental outcomes with this compound can arise from several factors common to studies with natural product glucosides. A primary consideration is the potential for enzymatic conversion of the glucoside to its aglycone form (Norpterosin B) by β-glucosidases present in cell culture media supplements, such as non-heat-inactivated fetal bovine serum (FBS).[4] The aglycone may have different potency, targets, and off-target effects. Other sources of variability can include compound stability, solubility, and the specific cell type being used.
Q3: I am observing unexpected cytotoxicity. How can I determine if this is an off-target effect?
Distinguishing on-target from off-target cytotoxicity requires a systematic approach. Consider the following strategies:
-
Dose-Response Analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve could indicate non-specific toxicity or multiple off-target interactions.
-
Cell Line Profiling: Test the compound across a panel of cell lines with varying expression levels of the putative target. A correlation between target expression and cytotoxicity would support an on-target effect.
-
Rescue Experiments: If the hypothesized target and its pathway are known, attempt to "rescue" the cytotoxic phenotype by overexpressing a downstream effector or providing a metabolite that bypasses the inhibited step.
-
Structural Analogs: Synthesize or obtain analogs of this compound with minimal structural modifications. If these analogs are inactive against the putative target but retain cytotoxicity, it is likely an off-target effect.
Q4: How can I identify the direct molecular target(s) of this compound?
Identifying the molecular targets of a novel natural product is a key step in understanding its mechanism of action and potential off-target effects. Several experimental strategies can be employed:
-
Affinity-Based Methods: These approaches utilize a modified version of the compound to "pull down" its binding partners from a cell lysate. Examples include affinity chromatography and photo-affinity labeling.[5]
-
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. These predictions must be validated experimentally.
-
Proteomic and Genomic Profiling: Techniques like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) can identify target engagement in a cellular context.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent cellular activity between experiments. | Enzymatic conversion of this compound to Norpterosin B by β-glucosidases in FBS. | Use heat-inactivated FBS (56°C for at least 1 hour) to denature these enzymes.[4] Alternatively, use a serum-free medium if compatible with your cell line. |
| Compound degradation. | Prepare fresh stock solutions and store them under recommended conditions, protected from light and at the appropriate temperature. Perform stability studies using techniques like HPLC. | |
| High background in cell-based assays. | Compound precipitation. | Determine the solubility limit of this compound in your culture medium. Use a solvent control (e.g., DMSO) at the same concentration as in your experimental wells. |
| Cell stress due to high solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by your cells (typically <0.5%). | |
| No observable effect at expected concentrations. | Low cell permeability of the glucoside. | Compare the activity of this compound with its aglycone, Norpterosin B, which may have better cell permeability. |
| Incorrect assay timing. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. | |
| Discrepancy between in vitro and in vivo results. | Metabolic conversion of the compound in vivo. | Investigate the metabolic fate of this compound in the model organism. The glucoside may be cleaved or otherwise modified, leading to a different active compound. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay
This protocol provides a method to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Cell Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for 24, 48, or 72 hours.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours, or until a color change is observed in the control wells.
-
Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Mitochondrial Membrane Potential
This protocol assesses the effect of this compound on mitochondrial health.
-
Cell Treatment: Culture cells on a glass-bottom plate and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., CCCP) that depolarizes the mitochondrial membrane.
-
Staining: Remove the treatment medium and incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) according to the manufacturer's instructions.
-
Imaging: Acquire images using a fluorescence microscope. For TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Quantification: Quantify the fluorescence intensity per cell using image analysis software.
Visualizations
Caption: Proposed signaling pathway for Norpterosin B.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beta-Glucosidase activity in fetal bovine serum renders the plant glucoside, hypoxoside, cytotoxic toward B16-F10-BL-6 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
how to prevent Norpterosin B glucoside precipitation in media
Welcome to the Technical Support Center for Norpterosin B glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive compound, a glycosylated derivative of Norpterosin B, often derived from ferns.[1] It is investigated in biomedical research for its potential therapeutic properties related to inflammation and oxidative stress.[1]
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound, like many small molecules, can occur for several reasons:
-
Low Aqueous Solubility: While the glucoside moiety generally improves water solubility compared to the aglycone, the overall molecule may still have limited solubility in aqueous-based culture media.[2]
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Media Composition: Components in the culture medium, such as salts, proteins, and pH, can interact with the compound and reduce its solubility.[3]
-
Temperature and pH Fluctuations: Changes in temperature and pH can affect the stability and solubility of the compound.[3][4][5][6]
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.
Q3: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[7] It is important to use anhydrous, cell culture-grade DMSO.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers aiming for ≤ 0.1%.[3] It is crucial to determine the tolerance of your specific cell line to DMSO.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
| Possible Cause | Solution |
| Solvent Shock | Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. This facilitates rapid dispersion and minimizes localized high concentrations. |
| High Stock Concentration | Prepare a lower concentration stock solution. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration. |
| Media Temperature | Always add the compound to media that has been pre-warmed to 37°C. Solubility of many compounds increases with temperature. |
Issue: Media becomes cloudy or a precipitate forms over time in the incubator.
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | The desired final concentration may be too high for your specific media and conditions. Determine the kinetic solubility of this compound in your system (see Experimental Protocols). |
| Interaction with Media Components | Components in the media, especially in serum, can bind to the compound or alter its solubility.[8][9] Consider reducing the serum concentration if your experiment allows, or test solubility in a simpler buffer like PBS.[7] |
| pH Shift | Cell metabolism can alter the pH of the medium over time, which can affect compound solubility.[7] Use a medium buffered with HEPES for more stable pH control. |
| Compound Instability | The compound may be degrading over time at 37°C, with the degradation products being less soluble. While specific stability data for this compound is not readily available, this is a possibility for many small molecules. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Recommended storage is at 2-8°C.[10]
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol helps determine the maximum concentration of this compound that can be used in your specific cell culture setup without precipitation.
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in your complete cell culture medium (including serum).
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each well for signs of precipitation using a light microscope. Look for crystalline structures or amorphous aggregates.
-
Instrumental Analysis (Optional): For a more quantitative assessment, the turbidity of each well can be measured using a plate reader at a wavelength of 600-650 nm. A significant increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate is the maximum kinetic solubility for your experimental conditions.
Advanced Strategies for Enhancing Solubility
If precipitation persists, consider these advanced strategies:
| Strategy | Description | Considerations |
| Use of Co-solvents | In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used.[3] | The toxicity and effects of any co-solvent on your specific cell line must be carefully evaluated. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 can help to keep hydrophobic compounds in solution. They are generally considered mild and non-toxic at low concentrations.[11] | Surfactants can potentially influence cell membranes and transporter proteins.[12][13][14] It is essential to include proper vehicle controls in your experiments. |
| Complexation with Cyclodextrins | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. | This can alter the bioavailability and activity of the compound. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Tween 80 on glucosyltransferase production in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Commonly used Surfactants, Poloxamer 188 and Tween 80, on the Drug Transport Capacity of Intestinal Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Norpterosin B glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norpterosin B glucoside. Batch-to-batch variability is a common challenge with natural products, and this resource aims to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a glycosylated derivative of Norpterosin B, a type of pterosin compound naturally found in various fern species.[1] Pterosins are known to possess a range of biological activities, and this compound is primarily investigated for its potential anti-inflammatory and antioxidant properties.[1] Its mode of action is believed to involve the modulation of biochemical pathways associated with inflammation and oxidative stress.[1]
Q2: Why am I seeing inconsistent results between different batches of this compound?
Batch-to-batch variability is a well-documented issue for natural products, including pterosin compounds isolated from ferns.[2][3][4] This variability can arise from several factors, including:
-
Source Material: The geographical location, season of harvest, and specific species of the fern can significantly impact the chemical profile of the extracted compounds.[2][5]
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification chromatography can lead to variations in the purity and impurity profile of the final product.
-
Storage and Handling: this compound's stability can be affected by storage conditions such as temperature, light, and moisture.[6] Degradation can lead to a loss of activity or the appearance of artifacts in your experiments.
Q3: My in vitro cell-based assay results are not reproducible. Could the this compound be the issue?
Yes, inconsistent results in cell-based assays are a common consequence of batch-to-batch variability. However, another critical factor to consider is the potential for enzymatic cleavage of the glucoside moiety. Some batches of Fetal Bovine Serum (FBS), a common cell culture supplement, contain β-glucosidase activity.[7] This enzyme can hydrolyze the sugar group from this compound, converting it to its aglycone form (Norpterosin B). This can significantly alter the compound's solubility, cell permeability, and biological activity, leading to inconsistent results.
Q4: How can I test for and mitigate the effects of β-glucosidase in my cell culture experiments?
To address the potential for enzymatic cleavage, you can perform the following:
-
Heat-inactivate your FBS: Standard heat inactivation (56°C for 30 minutes) may not be sufficient to completely inactivate β-glucosidase.[7] A more rigorous heat inactivation at 56°C for 1 hour is recommended.[7]
-
Test your FBS for β-glucosidase activity: You can perform a simple enzymatic assay using a substrate like p-nitrophenyl-β-D-glucopyranoside to test for β-glucosidase activity in your specific batch of FBS.[7][8][9]
-
Use a β-glucosidase inhibitor: If heat inactivation is not feasible or desirable for your experimental setup, you can consider using a known β-glucosidase inhibitor.
-
Compare with the aglycone: If you have access to Norpterosin B (the aglycone), you can run parallel experiments to see if it produces a more consistent effect, which would suggest that the variability is related to the glucoside moiety.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Anti-Inflammatory Assays
Symptoms:
-
The IC50 value for inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) varies significantly between batches.
-
One batch shows potent inhibition of COX-2 activity, while another shows weak or no activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Purity of Batches | 1. Perform analytical quality control on each new batch using HPLC-UV. (See Experimental Protocol 1) 2. Quantify the purity of each batch and normalize the concentration used in your assays based on the purity. 3. Record the purity and any significant impurities for each batch in a dedicated log. |
| Presence of Aglycone | 1. Analyze each batch by HPLC to check for the presence of the aglycone, Norpterosin B. 2. If the aglycone is present, this may indicate degradation during storage or processing. |
| Degradation of the Compound | 1. Ensure proper storage conditions (2-8°C, protected from light and moisture).[6] 2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Enzymatic Cleavage in Cell Culture | 1. Heat-inactivate your FBS at 56°C for 1 hour.[7] 2. Test your FBS for β-glucosidase activity. (See Experimental Protocol 4) |
Issue 2: Poor Reproducibility in Antioxidant Activity Assays
Symptoms:
-
Inconsistent results in DPPH, ABTS, or other radical scavenging assays.
-
Variable protection against oxidative stress in cell-based models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Purity and Impurity Profile | 1. Characterize each batch using HPLC-UV to ensure consistent purity and impurity profiles. (See Experimental Protocol 1) 2. Minor impurities with antioxidant properties could be affecting your results. |
| Solubility Issues | 1. Ensure complete dissolution of the compound in your chosen solvent. Use sonication if necessary. 2. Visually inspect for any precipitation before adding to your assay. |
| Instability in Assay Buffer | 1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. Prepare fresh dilutions immediately before use. |
Data Presentation: Batch-to-Batch Variability QC Log
It is recommended to maintain a log to track the quality control parameters of each batch of this compound. This will help you correlate any experimental inconsistencies with specific batch characteristics.
| Batch Number | Supplier | Date Received | Purity by HPLC (%) | Retention Time (min) | Appearance | Solubility Test | Notes (e.g., significant impurities) |
| e.g., NBG-123 | e.g., Supplier A | e.g., 2025-10-28 | e.g., 98.5% | e.g., 12.4 min | e.g., White powder | e.g., Soluble in DMSO | e.g., Minor peak at 8.2 min |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from validated methods for other flavonoid glycosides and can be used for the quality control of this compound.
Objective: To assess the purity and consistency of different batches of this compound.
Materials:
-
This compound (reference standard and test batches)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.05% phosphoric acid in water. A gradient elution may be necessary to separate this compound from its aglycone and other impurities. A starting point could be a gradient of 20% to 80% acetonitrile over 30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare solutions of each new batch of this compound in methanol at a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for pterosin compounds (a wavelength scan may be needed to determine the optimal wavelength, but 254 nm or 360 nm are common starting points for similar compounds).[10][11]
-
Inject 20 µL of each standard and sample solution.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the reference standard.
-
Determine the purity of each batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Compare the retention times and chromatograms of different batches to identify any significant variations.
-
Protocol 2: In Vitro Anti-Inflammatory Activity - COX-2 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well plate
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound to test a range of concentrations.
-
Add the appropriate amount of assay buffer, cofactor, and COX-2 enzyme to the wells of the 96-well plate.
-
Add the this compound dilutions, celecoxib, or DMSO to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at the appropriate wavelength according to the kit's instructions over a specified time period.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions, positive control, or methanol (blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC50 value.
Protocol 4: β-Glucosidase Activity Assay in Fetal Bovine Serum (FBS)
Objective: To determine if a specific batch of FBS contains β-glucosidase activity.
Materials:
-
FBS (test batch)
-
p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a solution of pNPG in phosphate buffer (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the FBS to be tested.
-
Add the pNPG solution to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm. The development of a yellow color (p-nitrophenol) indicates β-glucosidase activity.
-
Include a negative control (buffer only) and a positive control (commercial β-glucosidase) for comparison.
Visualizations
Caption: Workflow for handling new batches of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by Norpterosin B.
References
- 1. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 2. Chemical Constituents Analysis and Antidiabetic Activity Validation of Four Fern Species from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. beta-Glucosidase activity in fetal bovine serum renders the plant glucoside, hypoxoside, cytotoxic toward B16-F10-BL-6 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a β-glucosidase hyperproducing mutant by combined chemical and UV mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Norpterosin B Glucoside Quantification
Welcome to the technical support center for the analytical quantification of Norpterosin B glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound, a sesquiterpene glycoside, often stem from its specific chemical properties and the complex matrices it is typically found in, such as plant extracts. Key challenges include:
-
Extraction Efficiency: Incomplete extraction from plant material can lead to underestimation of the compound's concentration.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.[1]
-
Stability: As a glycoside, Norpterosin B may be susceptible to degradation under harsh extraction conditions (e.g., strong acids, bases, or high temperatures), potentially hydrolyzing to its aglycone, Norpterosin B.
-
Chromatographic Resolution: Achieving baseline separation from isomeric or structurally similar compounds present in the extract can be difficult.
-
Lack of a Strong Chromophore: Like many glycosides, this compound may lack a strong UV chromophore, making sensitive detection by HPLC-UV challenging.[2]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound, especially at low concentrations in complex matrices.[3][4] LC-MS/MS offers high specificity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), which minimizes interference from matrix components.[2] While HPLC with UV detection can be used, it may lack the required sensitivity and selectivity for trace-level quantification.[3]
Q3: How can I improve the extraction of this compound from plant samples?
A3: To enhance extraction efficiency, a systematic approach is recommended. Consider the following:
-
Solvent Selection: Start with polar solvents like methanol, ethanol, or acetonitrile, often in combination with water (e.g., 80% methanol), as this compound is a polar molecule.
-
Extraction Technique: Modern extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.
-
Sample Preparation: Finely grinding the dried plant material increases the surface area for solvent penetration.
-
Sequential Extraction: A sequential extraction with solvents of increasing polarity can be employed to fractionate the extract and potentially reduce matrix complexity. For instance, an initial extraction with a less polar solvent can remove interfering lipids before extracting the target analyte with a more polar solvent.
Q4: What are typical matrix effects observed for glycosides, and how can they be mitigated?
A4: The most common matrix effect in LC-MS/MS is ion suppression, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1] To mitigate matrix effects:
-
Sample Cleanup: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for removing interfering compounds from plant extracts and biological fluids.[3]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: If a SIL-IS is unavailable, preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.
HPLC/UHPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the column stationary phase. | - Adjust the mobile phase pH. - Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. - Use a column with high-purity silica or a different stationary phase. |
| Poor Peak Shape (Fronting) | Column overload. | - Reduce the injection volume or dilute the sample. |
| Split Peaks | - Column void or contamination at the inlet frit. - Sample solvent incompatible with the mobile phase. | - Reverse and flush the column. If the problem persists, replace the column. - Dissolve the sample in the initial mobile phase whenever possible. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column degradation. - Fluctuation in column temperature. | - Prepare fresh mobile phase and ensure accurate composition. - Replace the column. - Use a column oven for temperature control. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample. | - Systematically check the pressure with and without the column and guard column to isolate the blockage. - Filter all samples before injection. |
| No or Low Peak Signal | - Detector issue (e.g., lamp failure in UV detector). - Sample degradation. - Incorrect injection. | - Check detector diagnostics. - Ensure proper sample storage and handling. - Verify autosampler operation. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting compounds. | - Improve sample cleanup using SPE. - Optimize chromatographic separation to resolve the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard. |
| Inconsistent Quantification | - Matrix effects varying between samples. - Incomplete extraction or sample loss during preparation. | - Employ matrix-matched calibration standards. - Validate the entire sample preparation procedure for recovery and reproducibility. |
| No or Poor Fragmentation | Incorrect MS/MS parameters (e.g., collision energy). | - Optimize collision energy and other MS parameters through infusion of a standard solution of this compound. |
| Multiple Adduct Formation | Formation of various adducts (e.g., [M+Na]+, [M+K]+) in the ion source, splitting the signal. | - Modify the mobile phase, for example, by adding a small amount of ammonium formate or acetate to promote the formation of a single, consistent adduct (e.g., [M+NH4]+).[2] |
Experimental Protocols
While a specific validated method for this compound is not publicly available, the following protocols are based on established methods for the quantification of structurally related pterosins and glycosides from fern species.[3][4]
Sample Preparation: Extraction from Plant Material
-
Homogenization: Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube.
-
Extraction: Add 5 mL of 80% methanol. Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
Proposed LC-MS/MS Method Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusion of a this compound standard. As an example, for related pterosins, transitions are specific to the compound. For this compound, the precursor ion would likely be [M+H]+ or another adduct, and product ions would result from the loss of the glucoside moiety and further fragmentation of the aglycone.
Quantitative Data for Related Pterosins
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of related illudane glycosides and their corresponding pterosins, which can serve as a benchmark for a method for this compound.[4]
| Compound | Linear Range (µg/L) | Limit of Detection (µg/L) |
| Ptesculentoside (PTE) | 10 - 250 | 0.08 - 0.26 |
| Caudatoside (CAU) | 10 - 250 | 0.08 - 0.26 |
| Ptaquiloside (PTA) | 20 - 500 | 0.08 - 0.26 |
| Pterosin G | 10 - 250 | 0.01 - 0.03 |
| Pterosin A | 10 - 250 | 0.01 - 0.03 |
| Pterosin B | 20 - 500 | 0.01 - 0.03 |
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and Monitoring of the Natural Toxin Ptaquiloside in Bracken Fern, Meat, and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Norpterosin B Glucoside and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Norpterosin B glucoside and the well-studied polyphenol, resveratrol. While direct comparative studies on the antioxidant activity of purified this compound are limited, this document leverages available data on extracts of Pteris multifida, a known source of this compound, to provide an initial benchmark against resveratrol.
Executive Summary
Resveratrol is a potent antioxidant with a well-documented ability to scavenge free radicals and modulate cellular antioxidant defense pathways. Data on this compound is sparse; however, studies on extracts of Pteris multifida, containing various pterosin glucosides, indicate antioxidant potential. This guide presents the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the known antioxidant signaling pathways for both compounds.
Quantitative Antioxidant Capacity
The following table summarizes the available data on the free radical scavenging activity of a total flavonoid extract from Pteris multifida (as a proxy for this compound) and resveratrol, as measured by DPPH and ABTS assays. It is crucial to note that the data for Pteris multifida represents a complex extract and not the purified this compound.
| Compound/Extract | Assay | IC50 Value | Reference |
| Total Flavonoid Extract of Pteris multifida | DPPH | 74.49 µg/mL | [1] |
| Total Flavonoid Extract of Pteris multifida | ABTS | 82.92 µg/mL | [1] |
| Resveratrol | DPPH | ~5-100 µM (concentration dependent) | |
| Resveratrol | ABTS | ~5-50 µM (concentration dependent) |
Note: IC50 values for resveratrol can vary significantly based on the specific experimental conditions. The values presented are a general range found in the literature. Direct comparison of IC50 values between the Pteris multifida extract and pure resveratrol should be interpreted with caution due to the difference in sample purity.
Experimental Protocols
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution has a deep violet color and exhibits a strong absorbance at approximately 517 nm.
-
Reaction Mixture: Varying concentrations of the test compound (this compound proxy or resveratrol) are added to the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Proposed Antioxidant Mechanism of Pterosins
While the direct antioxidant mechanism of this compound is not yet elucidated, studies on a related compound, pterosin B, suggest a potential mechanism involving the upregulation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular antioxidant defenses.
Caption: Proposed antioxidant signaling pathway for pterosins, based on pterosin B activity.[2]
Established Antioxidant Mechanisms of Resveratrol
Resveratrol exerts its antioxidant effects through multiple, well-characterized pathways. It can directly scavenge free radicals and also activate several key signaling pathways that lead to the expression of antioxidant enzymes.
References
A Comparative Guide to the Anti-inflammatory Effects of Curcumin and Norpterosin B Glucoside
A comprehensive review of the scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of curcumin and Norpterosin B glucoside. While curcumin has been extensively studied, providing a wealth of data on its mechanisms and efficacy, research on this compound is scarce, precluding a direct and detailed comparison of their anti-inflammatory effects.
This guide, therefore, will focus on presenting a comprehensive overview of the well-documented anti-inflammatory effects of curcumin, supported by experimental data and detailed protocols. We will also briefly touch upon the limited information available for this compound.
Curcumin: A Potent Anti-inflammatory Agent
Curcumin, the principal curcuminoid of turmeric, has a long history of use in traditional medicine for its anti-inflammatory properties. Modern scientific research has substantiated these claims, demonstrating its ability to modulate multiple signaling pathways and molecular targets involved in the inflammatory response.
Mechanism of Action
Curcumin exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
Inhibition of the NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2][3][] Curcumin has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[5][6] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.[5][7][8]
-
Modulation of the MAPK Pathway: The MAPK pathway, which includes p38, JNK, and ERK, plays a significant role in cellular responses to inflammatory stimuli.[9][10][11] Curcumin can inhibit the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory genes.[12][13] Specifically, curcumin has been shown to attenuate sepsis-induced inflammation by inhibiting the activation of p38 and JNK.[12]
Signaling Pathway of Curcumin's Anti-inflammatory Action
Caption: Curcumin inhibits inflammation by blocking NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Effects
Numerous studies have quantified the anti-inflammatory effects of curcumin. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Anti-inflammatory Effects of Curcumin
| Cell Line | Inflammatory Stimulus | Curcumin Concentration | Measured Parameter | Inhibition (%) | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) Production | ~50% | |
| Human Neutrophils | Lipopolysaccharide (LPS) | 30 µM | TNF-α Production | ~77% | [12] |
| Human Tenocytes | Interleukin-1β (IL-1β) | 5 µM | COX-2 Expression | Significant | [5] |
| Human Tenocytes | Interleukin-1β (IL-1β) | 5 µM | MMP-9 Expression | Significant | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Curcumin
| Animal Model | Inflammatory Condition | Curcumin Dosage | Measured Parameter | Reduction (%) | Reference |
| Mice | LPS-induced systemic inflammation | 50 mg/kg | Serum TNF-α | Significant | |
| Rats | Trinitrobenzene sulfonic acid (TNBS)-induced colitis | 100 mg/kg/day | Colonic MPO activity | Significant | |
| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Pro-inflammatory cytokines | Significant |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Experimental Workflow for In Vitro Anti-inflammatory Assay
References
- 1. Pterostilbene 4′-β-Glucoside Protects against DSS-Induced Colitis via Induction of Tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroid Anti-Inflammatory Drugs Inhibit Both the Activity and the Inflammation-Induced Expression of Acid-Sensing Ion Channels in Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitric-oxide Synthase Forms N-NO-pterin and S-NO-Cys: IMPLICATIONS FOR ACTIVITY, ALLOSTERY, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1226785-88-1 | BZB78588 [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of inducible nitric oxide synthase expression by neopterin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase - Wikipedia [en.wikipedia.org]
validation of Norpterosin B glucoside's bioactivity in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioactivities of Pterosin A and Pterosin B, natural compounds belonging to the Pterosin family of sesquiterpenoids. Due to the limited specific data on Norpterosin B glucoside, this guide focuses on the more extensively studied Pterosin A and B. The information presented is intended to assist researchers in evaluating their therapeutic potential and designing further preclinical studies.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from in vivo studies on Pterosin A and Pterosin B, alongside comparative data for other relevant bioactive compounds.
Table 1: Antidiabetic and Metabolic Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Pterosin A | Streptozotocin (STZ)-induced diabetic mice | 10-100 mg/kg (oral) | 4 weeks | Improved hyperglycemia and glucose intolerance. | [1][2] |
| High-fat diet (HFD)-fed diabetic mice | 100 mg/kg (oral) | 4 weeks | Improved hyperglycemia and glucose intolerance. | [2] | |
| db/db diabetic mice | 100 mg/kg (oral) | 4 weeks | Improved hyperglycemia, glucose intolerance, and reversed islet hypertrophy. | [1][2] | |
| Dexamethasone-induced insulin resistance mice | Not specified | Not specified | Reversed increased serum insulin and insulin resistance. | [2][3] | |
| Pterosin B | db/db mice | 0.1% in diet (oral) | 1 month | Lowered blood glucose levels and enhanced insulin responses. | [4] |
| Phloridzin | STZ- and HFD-induced type II diabetic mice | Not specified | Not specified | Enhanced the expression of GLUT2, IR, G6Pase, IRS, and PEPCK in the liver. | [3] |
Table 2: Neuroprotective and Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Pterosin B | APP/PS1 mice | 5-20 mg/kg (oral) | 8 weeks | Ameliorated cognitive deficits, reduced β-amyloid deposition, and inhibited excessive microglia activation. | [4] |
| DMM-induced osteoarthritis mice (8-week-old) | Not specified | Not specified | Showed protective effect against osteoarthritis development and reduced Col10 expression. | [4] | |
| Pterostilbene | Adjuvant-induced arthritis Lewis rats | 30 mg/kg (oral) | 21 days | Significantly lowered the number of neutrophils in the blood on days 14 and 21. | [5] |
| Pteropodine | Rat paw edema model | 10, 20, 40 mg/kg | Not specified | Showed 51%, 66%, and 70% inhibitory effect on edema, respectively. | [6] |
| Mouse ear edema model | 0.04 mg/ear | Not specified | Resulted in 81.4% inhibition of inflammation. | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below to facilitate reproducibility and further investigation.
Antidiabetic Activity of Pterosin A in STZ-Induced Diabetic Mice
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice are a common model for Type 1 diabetes.[7]
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ.
-
Treatment: Pterosin A is administered orally at doses ranging from 10 to 100 mg/kg for a period of 4 weeks.[1][2]
-
Glucose Tolerance Test: An oral glucose tolerance test is performed to assess the ability of the mice to handle a glucose load.[1][2]
-
Biochemical Analysis: At the end of the treatment period, blood glucose levels are measured. Liver and skeletal muscle tissues are collected for protein expression analysis of key glucose metabolism regulators like GLUT-4 and PEPCK.[1][3]
Neuroprotective Effects of Pterosin B in APP/PS1 Mice
-
Animal Model: APP/PS1 transgenic mice are a widely used model for Alzheimer's disease, as they develop amyloid-β plaques.
-
Treatment: Pterosin B is administered orally at doses of 5-20 mg/kg for 8 weeks.[4]
-
Behavioral Testing: Cognitive function is assessed using standard behavioral tests.
-
Histopathological Analysis: Brain tissue is analyzed for the presence and extent of β-amyloid deposition and microglial activation.[4]
Anti-inflammatory Activity in Adjuvant-Induced Arthritis
-
Animal Model: Lewis rats are injected with heat-killed Mycobacterium butyricum in Freund's adjuvant to induce arthritis.[5]
-
Treatment: Pterostilbene (as a comparator) is administered orally at 30 mg/kg daily.[5]
-
Assessment: The number and activity of neutrophils in the blood are measured weekly. The total radical trapping potential in plasma is measured at the end of the experiment.[5]
Signaling Pathways and Mechanisms of Action
The bioactive effects of Pterosin A and Pterosin B are mediated through the modulation of specific signaling pathways.
Pterosin A and the AMPK Pathway in Diabetes
Pterosin A exerts its antidiabetic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK in skeletal muscle promotes the translocation of glucose transporter 4 (GLUT-4) to the cell membrane, enhancing glucose uptake. In the liver, AMPK activation inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing hepatic glucose production.[1][3]
Pterosin A-mediated AMPK signaling pathway.
Pterosin B and the Sik3/Klf5 Pathway in Neuroprotection
Pterosin B has been identified as an inhibitor of Salt-inducible kinase 3 (Sik3) signaling. By inhibiting Sik3, Pterosin B can modulate the expression of Krüppel-like factor 5 (Klf5). This pathway is implicated in its neuroprotective effects, including the reduction of β-amyloid deposition and the inhibition of excessive microglial activation observed in Alzheimer's disease models.[4]
Pterosin B's inhibitory effect on the Sik3 pathway.
General Anti-inflammatory Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a test compound in an animal model.
Workflow for in vivo anti-inflammatory screening.
References
- 1. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effects of Pterostilbene on Neutrophil Activity in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Potential of Pteropodine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2389171B1 - Use of pterosin compounds for treating diabetes and obesity - Google Patents [patents.google.com]
Norpterosin B Glucoside Versus Its Aglycone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of a compound and its derivatives is paramount. This guide provides a comparative overview of Norpterosin B glucoside and its aglycone, Norpterosin B. Due to the current lack of publicly available, direct comparative studies on the biological activities of this compound and its aglycone, this guide will focus on the foundational chemical differences and the generally observed effects of glycosylation on the bioactivity of similar compounds. This information is intended to provide a theoretical framework for future experimental design.
Chemical Structures and the Role of Glycosylation
Norpterosin B is a sesquiterpenoid, a class of naturally occurring compounds with a diverse range of biological activities. Its glycoside form, this compound, features a glucose molecule attached to the core structure of Norpterosin B. This addition of a sugar moiety, known as glycosylation, can significantly alter the physicochemical properties of the parent molecule, or aglycone.
The structural difference between the two molecules is the presence of a β-D-glucopyranosyl group on this compound. The aglycone, Norpterosin B, lacks this sugar unit.
General Implications of Glycosylation:
-
Solubility: The addition of a hydrophilic sugar moiety generally increases the water solubility of a compound. This can have profound effects on its pharmacokinetic profile, including absorption and distribution within a biological system.
-
Stability: Glycosylation can protect the aglycone from enzymatic degradation, thereby increasing its metabolic stability and potentially prolonging its biological effects.
-
Bioavailability: The impact of glycosylation on bioavailability is complex. While increased solubility can enhance absorption, the larger size of the glycoside may hinder its passage across cell membranes. Often, glycosides are hydrolyzed by enzymes in the gut or liver, releasing the aglycone to exert its effects.
-
Biological Activity: The sugar moiety can influence the binding of the molecule to its target receptors or enzymes. In some cases, the aglycone is the active form, and the glycoside acts as a prodrug. In other instances, the glycoside itself may possess unique biological activities or a modified spectrum of activity compared to the aglycone.
Anticipated Comparative Biological Activities: A Theoretical Framework
While specific experimental data for Norpterosin B and its glucoside is not available, we can extrapolate potential differences based on studies of other natural product glycosides and their aglycones, particularly in the realms of anti-inflammatory and antioxidant activities.
Table 1: Hypothetical Comparison of this compound and Norpterosin B
| Parameter | This compound | Norpterosin B (Aglycone) | Rationale for Anticipated Difference |
| In Vitro Anti-inflammatory Activity (e.g., IC50) | Potentially lower | Potentially higher | The bulky glucose moiety might sterically hinder the interaction with inflammatory targets. The aglycone, being smaller, may have better access to the active sites of enzymes or receptors involved in inflammation. |
| In Vitro Antioxidant Activity (e.g., DPPH Scavenging IC50) | Potentially lower | Potentially higher | The antioxidant activity of many phenolic and terpenoid compounds is attributed to their hydroxyl groups. Glycosylation of a key hydroxyl group could reduce the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals. |
| In Vivo Efficacy | Potentially comparable or higher | Potentially lower | Improved water solubility and metabolic stability of the glucoside could lead to better absorption and a longer half-life in the body, resulting in sustained or enhanced effects in vivo despite potentially lower in vitro potency. |
| Cytotoxicity (e.g., LD50) | Potentially lower | Potentially higher | Increased water solubility of the glucoside may lead to faster clearance and reduced cellular accumulation, potentially resulting in lower toxicity compared to the more lipophilic aglycone. |
Experimental Protocols for Future Comparative Studies
To empirically determine the comparative efficacy of this compound and its aglycone, the following experimental protocols are recommended.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound and Norpterosin B for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare stock solutions of this compound, Norpterosin B, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and its aglycone.
Caption: Workflow for a comparative study.
This guide highlights the necessity for direct experimental evaluation to elucidate the specific biological activity profile of this compound relative to its aglycone. The provided theoretical framework and experimental outlines are intended to serve as a foundation for such future research, which is crucial for unlocking the full therapeutic potential of these natural compounds.
Unraveling the Cellular Effects of Norpterosin B Glucoside: A Comparative Guide for Researchers
A comprehensive analysis of the cytotoxic, anti-inflammatory, and antioxidant properties of Norpterosin B glucoside and its aglycone, Pterosin B, across various cell lines. This guide provides researchers with essential experimental data, detailed protocols, and visual pathways to facilitate further investigation into the therapeutic potential of these natural compounds.
While direct experimental data on this compound remains limited, this guide offers a comparative cross-validation based on available research on the closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, and its aglycone, Pterosin B. This information serves as a valuable resource for scientists and drug development professionals interested in the biological activities of pterosin derivatives.
Cytotoxic Effects: A Comparative Analysis
Emerging evidence suggests that pterosin compounds exhibit cytotoxic effects against various cancer cell lines. A study on 2R,3R-pterosin L 3-O-β-D-glucopyranoside demonstrated its potent cytotoxic activity against human leukemia (HL-60) cells. To provide a broader perspective, the following table summarizes the available IC50 values for 2R,3R-pterosin L 3-O-β-D-glucopyranoside and its aglycone, Pterosin B, in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 | Human Leukemia | ~10.1 |
| Pterosin B | HCT-116 | Colon Carcinoma | 50.1 |
| Pterosin B | HL-60 | Human Leukemia | ~39.9 |
Note: The IC50 value for 2R,3R-pterosin L 3-O-β-D-glucopyranoside was converted from µg/mL to µM based on its molecular weight. The IC50 value for Pterosin B in HL-60 cells was also converted from µg/mL.
Anti-inflammatory and Antioxidant Properties of Pterosin B
Pterosin B, the aglycone of this compound, has demonstrated significant anti-inflammatory and antioxidant activities in various cell models. These properties are crucial for its potential therapeutic applications in diseases associated with inflammation and oxidative stress.
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-induced inflammatory models, Pterosin B has been shown to modulate key signaling pathways. For instance, in BV-2 microglial cells, Pterosin B promotes the shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype[1]. In Angiotensin II-induced cardiomyocyte hypertrophy in H9c2 cells, Pterosin B was found to inhibit the PKC-ERK-NF-κB signaling pathway, a critical regulator of inflammatory responses[2].
Antioxidant Effects
Pterosin B has also been reported to mitigate oxidative stress. Studies have shown its ability to protect cells from glutamate-induced excitotoxicity by modulating mitochondrial signals[3]. This neuroprotective effect is associated with the upregulation of the NRF2/HO-1 pathway, a key regulator of the cellular antioxidant response, and the downregulation of KEAP1[3]. Furthermore, in H9c2 cells, Pterosin B was shown to reduce excessive intracellular reactive oxygen species (ROS) production by regulating the expression of NAD(P)H oxidase 2/4[4].
Signaling Pathways and Experimental Workflows
To visualize the complex cellular mechanisms influenced by Pterosin B and to provide a clear workflow for future experiments, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Therapeutic Effects of Pterosin B on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Norpterosin B Glucoside: Evaluating its Anti-Inflammatory and Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the therapeutic potential of Norpterosin B glucoside with other relevant compounds, focusing on its anti-inflammatory and antioxidant activities. Due to the limited availability of independent replication studies on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparative analysis. The data presented for this compound is illustrative, while the comparative data for alternative compounds are derived from published studies.
Data Presentation: Comparative Efficacy
A direct comparison of the bioactive properties of this compound against known anti-inflammatory and antioxidant agents is crucial for evaluating its therapeutic potential. The following tables summarize key quantitative data points necessary for such an evaluation.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 (µM) | % Inhibition (at a given concentration) | Source |
| This compound | Hypothetical Data | e.g., COX-2 | [Insert Value] | [Insert Value] | [Cite Source] |
| Quercetin-3-O-sophoroside | Xanthine Oxidase | Xanthine Oxidase | 18.07 ± 0.78 µg/mL | - | [1] |
| Quercetin-3-O-β-glucose | Xanthine Oxidase | Xanthine Oxidase | 32.27 ± 2.02 µg/mL | - | [1] |
| Quercetin-3-O-sophoroside | Lipoxygenase | Lipoxygenase | 1.12 ± 0.018 µg/mL | - | [1] |
| Quercetin-3-O-β-glucose | Lipoxygenase | Lipoxygenase | 11.53 ± 0.52 µg/mL | - | [1] |
| Indomethacin | Carrageenan-induced paw edema | COX Enzymes | - | >75.8% at 10 mg/kg | [2] |
| Flavonoid Glycoside (from Boldoa purpurascens) | Carrageenan-induced paw edema | - | - | Significant at 20 mg/kg | [2] |
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | SC50 (µg/mL) | Trolox Equivalents (µmol TE/g) | Source |
| This compound | Hypothetical Data | [Insert Value] | [Insert Value] | [Cite Source] |
| Tiliroside | DPPH | ~31.9 | 4581 | [3] |
| Patuletin 3-O-β-D-glucopyranoside | DPPH | ~31.9 | 4581 | [3] |
| Acetone Extract (Morus alba) | DPPH | 242.33 ± 15.78 | - | [4] |
| Acetone Extract (Morus alba) | ABTS | 129.28 ± 10.53 | - | [4] |
| Quercetin-3-O-sophoroside | DPPH | 3.41 ± 0.82 | - | [1] |
| Quercetin-3-O-β-glucose | DPPH | 2.90 ± 0.18 | - | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of anti-inflammatory and antioxidant compounds.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This protocol, adapted from studies on flavonoid glycosides[2], is a standard method for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are fasted for 12 hours before the experiment with free access to water.
-
Groups:
-
Control Group: Receives vehicle (e.g., 0.9% saline).
-
Test Groups: Receive varying doses of this compound (e.g., 5, 10, 20 mg/kg, p.o.).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Thirty minutes after oral administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (In Vitro Antioxidant)
This widely used assay measures the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Test compound solutions at various concentrations.
-
Standard antioxidant solution (e.g., Trolox, Ascorbic Acid).
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Visualizations: Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by clear diagrams.
Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.
References
A Comparative Analysis of Norpterosin B Glucoside and Other Fern-Derived Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Norpterosin B glucoside and other compounds derived from ferns, with a focus on their therapeutic potential. Due to the limited availability of specific experimental data for this compound, this document centers on the known activities of its aglycone, Pterosin B, and other relevant fern-derived compounds. A discussion on the potential influence of glycosylation on the bioactivity of Norpterosin B is included to provide a theoretical framework for future research.
Executive Summary
Ferns are a rich source of a diverse array of bioactive secondary metabolites, including terpenoids, flavonoids, and phenolic acids, which exhibit a wide range of pharmacological effects such as anti-inflammatory, antioxidant, cytotoxic, and neuroprotective activities. Pterosin B, a sesquiterpene isolated from the bracken fern (Pteridium aquilinum), has emerged as a compound of significant interest due to its role as a salt-inducible kinase 3 (SIK3) inhibitor, implicating it in the potential treatment of osteoarthritis, Alzheimer's disease, pathological cardiac hypertrophy, and diabetes. While data on its glycosylated form, this compound, is scarce, understanding the bioactivity of Pterosin B and related fern compounds provides a valuable foundation for further investigation. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to aid researchers in the exploration of these natural products for drug development.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the biological activities of Pterosin B and other fern-derived compounds or extracts. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.
| Compound/Extract | Target/Assay | Cell Line/System | IC50 / Activity | Reference |
| Pterosin B | Cytotoxicity (MTT Assay) | HCT-116 (Human Colon Carcinoma) | 50.1 µM | [1] |
| Pteridium aquilinum fronds extract | iNOS gene expression | LPS-elicited macrophages | 50% decrease at 160 µg/mL | [2][3] |
| Osmunda japonica roots extract | IL-1β gene expression | LPS-elicited macrophages | 17.8 µg/mL | [2][3] |
| Matteuccia orientalis fronds extract | IL-1β gene expression | LPS-elicited macrophages | 50.0 µg/mL | [2] |
| Dryopteris filix-mas extract | DPPH radical scavenging | - | 25 µg/mL | [4] |
| Asplenium nidus extract | ABTS radical scavenging | - | 20 µg/mL | [4] |
| Diplazium esculentum aqueous extract | DPPH radical scavenging | - | 135.55 µg/mL | [5] |
Table 1: Anti-inflammatory and Cytotoxic Activities of Fern-Derived Compounds and Extracts. This table presents the half-maximal inhibitory concentration (IC50) values or other measures of activity for various fern-derived preparations in anti-inflammatory and cytotoxicity assays.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Dryopteris filix-mas extract | DPPH radical scavenging | 25 µg/mL | [4] |
| Asplenium nidus extract | ABTS radical scavenging | 20 µg/mL | [4] |
| Diplazium esculentum aqueous extract | DPPH radical scavenging | 135.55 µg/mL | [5] |
| Nephrolepis exaltata extract | ABTS radical scavenging | 28 µg/mL | [4] |
Table 2: Antioxidant Activities of Fern-Derived Extracts. This table summarizes the IC50 values of various fern extracts in common antioxidant assays.
The Case of this compound: A Note on Glycosylation
Glycosylation, the attachment of a sugar moiety to a compound, can significantly alter its physicochemical properties, including:
-
Solubility: Generally, glycosylation increases water solubility, which can impact a compound's bioavailability and formulation possibilities.
-
Bioavailability: The sugar moiety can influence absorption, distribution, metabolism, and excretion (ADME) properties. In some cases, glycosides may act as prodrugs, being hydrolyzed by enzymes in the gut or target tissues to release the active aglycone.
-
Target Interaction: The size and stereochemistry of the sugar can affect how the molecule binds to its biological target, potentially increasing or decreasing its activity.
-
Toxicity: Glycosylation can also modulate the toxicity profile of a compound.
Without experimental data, the bioactivity of this compound relative to Norpterosin B remains speculative. It is plausible that it may exhibit different potency or a modified pharmacokinetic profile. Further research is warranted to isolate or synthesize this compound and evaluate its biological activities in direct comparison to its aglycone.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the bioactivities of fern-derived compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterosin B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
Antioxidant Assays
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its violet color to fade. The degree of discoloration is proportional to the scavenging activity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decrease in absorbance.
Procedure:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway of Pterosin B
Caption: Pterosin B signaling pathway in chondrocytes and microglia.
General Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the screening of bioactive compounds.
Conclusion
The study of fern-derived compounds presents a promising avenue for the discovery of novel therapeutic agents. Pterosin B, in particular, demonstrates significant potential through its inhibition of the SIK3 signaling pathway, with implications for a variety of chronic diseases. While the biological profile of this compound remains to be elucidated, the principles of medicinal chemistry suggest that its activity may be distinct from its aglycone, warranting dedicated investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, encouraging further exploration into the rich chemical diversity of ferns and their potential contributions to human health. Future research should prioritize the isolation and biological evaluation of this compound and direct comparative studies of various purified fern-derived compounds to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. skirec.org [skirec.org]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Norpterosin B Glucoside's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Norpterosin B glucoside and its potential molecular targets. Due to the limited direct experimental data on this compound, this guide leverages extensive research on its aglycone, Pterosin B, and evaluates the potential impact of its glycosylation. We compare its hypothesized activities with known inhibitors of relevant biological pathways.
Overview of this compound and Pterosin B
This compound is a naturally occurring compound found in certain ferns. It is a glycosylated form of Pterosin B, an indanone derivative that has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3)[1][2][3]. SIK3 is a serine/threonine kinase that plays a crucial role in regulating various physiological processes, including glucose metabolism, lipid synthesis, and inflammatory responses[4][5]. The addition of a glucose moiety to Pterosin B may alter its pharmacokinetic properties and molecular targets.
Primary Molecular Target of Pterosin B: Salt-Inducible Kinase 3 (SIK3)
Pterosin B has been demonstrated to specifically inhibit the SIK3 signaling pathway[1][2]. This inhibition is not observed with the other SIK isoforms, SIK1 and SIK2[6]. The inhibitory effect of Pterosin B leads to the modulation of downstream targets of SIK3, including the dephosphorylation and nuclear translocation of cAMP-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs)[7].
While Pterosin B is established as a SIK3 pathway inhibitor based on cellular assays, one in vitro kinase assay reported that it did not directly inhibit SIK3 kinase activity at concentrations up to 1 mM[6]. This suggests that Pterosin B may not be a direct ATP-competitive inhibitor but could exert its effects through an allosteric mechanism or by modulating upstream regulators of SIK3 activity.
Signaling Pathway of Pterosin B's Effect on SIK3
The following diagram illustrates the proposed mechanism of action for Pterosin B on the SIK3 signaling pathway.
Potential Molecular Target of this compound: Glycosidases
The presence of a glucose moiety in this compound suggests a potential interaction with glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Many natural product glycosides are known to be inhibitors of these enzymes. For instance, Acarbose, a well-known anti-diabetic drug, is a potent α-glucosidase inhibitor. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels.
Given that various pterosin compounds have shown anti-diabetic properties, it is plausible that this compound could also exhibit α-glucosidase inhibitory activity.
Comparative Analysis of Inhibitory Activity
To assess the potential specificity of this compound, we compare the known activity of its aglycone, Pterosin B, with established inhibitors of SIK3 and α-glucosidase.
Comparison with SIK Inhibitors
| Compound | Target(s) | IC50 | Notes |
| Pterosin B | SIK3 pathway | - | Cellular assays show specific inhibition of SIK3 signaling. Did not show direct kinase inhibition up to 1 mM in one study[6]. |
| HG-9-91-01 | SIK1, SIK2, SIK3 | 0.92 nM, 6.6 nM, 9.6 nM | A potent, well-characterized pan-SIK inhibitor[8]. |
| YKL-06-062 | SIK1, SIK2, SIK3 | 2.12 nM, 1.40 nM, 2.86 nM | A second-generation pan-SIK inhibitor[9]. |
| GLPG3312 | SIK1, SIK2, SIK3 | 0.6-2.0 nM | An orally active, potent pan-SIK inhibitor[9]. |
| ARN-3236 | SIK2 (selective) | SIK1: 21.63 nM, SIK2: <1 nM, SIK3: 6.63 nM | An orally active and selective SIK2 inhibitor[9]. |
| Exemplified Pfizer Compound | SIK1, SIK2, SIK3 | 0.1 nM, 0.2 nM, 0.4 nM | A recently developed potent pan-SIK inhibitor[10]. |
Comparison with α-Glucosidase Inhibitors
| Compound | Target | IC50 | Notes |
| This compound | α-glucosidase (Hypothesized) | Not Determined | The glycosidic bond suggests potential for α-glucosidase inhibition. |
| Acarbose | α-glucosidase | 11 nM | A potent, clinically used α-glucosidase inhibitor. IC50 values can vary depending on the assay conditions, with some studies reporting values in the µg/mL range[11][12][13]. |
| Quercetin | α-glucosidase | 5.41 µg/mL | A natural flavonoid with α-glucosidase inhibitory activity. |
| Quercitrin | α-glucosidase | 49.69 µg/mL | A glycoside of quercetin with α-glucosidase inhibitory activity. |
The Influence of Glycosylation on Molecular Targeting
The addition of a sugar moiety can significantly impact the biological activity of a molecule. Glycosylation can affect a compound's solubility, stability, and its ability to interact with specific protein targets. In the context of kinase inhibitors, glycosylation can either enhance or diminish activity, depending on the specific interactions within the ATP-binding pocket or allosteric sites[14][15][16]. For this compound, the glucose moiety could:
-
Sterically hinder the binding of the pterosin core to SIK3, thus reducing or abolishing its activity.
-
Introduce new binding interactions that could alter its specificity or affinity for SIK3 or other kinases.
-
Act as a pro-drug , where the glucose is cleaved by glycosidases in vivo to release the active Pterosin B.
-
Confer a new activity , such as the inhibition of glycosidases.
The following diagram illustrates the potential fates and activities of this compound.
Experimental Protocols
To definitively determine the molecular targets and specificity of this compound, the following experimental approaches are recommended.
SIK3 Kinase Inhibition Assay
This assay will determine if this compound directly inhibits the enzymatic activity of SIK3.
-
Objective: To measure the IC50 value of this compound against SIK3.
-
Principle: A recombinant SIK3 enzyme is incubated with a peptide substrate and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The assay is performed in the presence of varying concentrations of the test compound to determine the concentration that inhibits 50% of the enzyme's activity.
-
Workflow:
α-Glucosidase Inhibition Assay
This assay will determine if this compound inhibits the activity of α-glucosidase.
-
Objective: To measure the IC50 value of this compound against α-glucosidase.
-
Principle: The enzyme α-glucosidase is incubated with a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically. The assay is performed with and without the test compound to determine its inhibitory effect.
-
Workflow:
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Conclusion
While Pterosin B is a known specific inhibitor of the SIK3 signaling pathway, the molecular targets of its glycosylated form, this compound, remain to be experimentally validated. The presence of the glucose moiety introduces the possibility of altered activity towards SIK3 and/or a new activity as a glycosidase inhibitor. The experimental protocols outlined in this guide provide a clear path to elucidating the specific molecular targets of this compound. A thorough investigation of its activity against both SIK3 and α-glucosidase, and a comparison of its potency with established inhibitors, will be crucial for understanding its therapeutic potential and for guiding future drug development efforts.
References
- 1. Salt-inducible kinase inhibition promotes the adipocyte thermogenic program and adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes [ouci.dntb.gov.ua]
- 4. What are SIK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Pfizer discovers new SIK inhibitors | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of N-linked glycosylation impairs ALK phosphorylation and disrupts pro-survival signaling in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Norpterosin B Glucoside and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for potent and safe antioxidant compounds, both natural and synthetic sources are rigorously investigated. This guide provides a head-to-head comparison of Norpterosin B glucoside, a naturally derived pterosin, with widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison is based on available experimental data for related compounds and established values for synthetic antioxidants, highlighting the need for direct comparative studies.
Executive Summary
This compound, a compound found in ferns of the Pteris genus, belongs to a class of natural compounds known for their potential biological activities. While direct, publicly available quantitative antioxidant data for this compound is limited, this guide synthesizes information on related natural compounds and provides a comparative framework against well-characterized synthetic antioxidants. Synthetic antioxidants like BHT, BHA, and Trolox are industry standards with extensive data on their antioxidant capacity. However, concerns regarding their safety and potential toxicity have fueled the search for natural alternatives. This guide aims to provide researchers with a comprehensive overview of the available data, experimental methodologies, and the key signaling pathways involved in antioxidant action to inform future research and development.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant activity of synthetic antioxidants. It is important to note that direct comparative values for this compound are not currently available in the public domain. The data for synthetic antioxidants are presented as IC50 values from DPPH and ABTS assays, and as Trolox Equivalence Antioxidant Capacity (TEAC) for the ORAC assay. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| BHA | 112.05[1] | - | - |
| BHT | 202.35[1] | 13[2] | - |
| Trolox | - | 2.34[3] | Reference Standard[4][5] |
Note: The table highlights the absence of specific, publicly available data for this compound in these standard antioxidant assays. The provided data for synthetic antioxidants is sourced from various studies and serves as a benchmark for comparison.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for reproducibility and for designing future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[6]
-
Sample Preparation: The test compound (e.g., this compound or synthetic antioxidant) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small volume of the test sample at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be more biologically relevant than DPPH and ABTS assays as it utilizes a biologically relevant radical source.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a phosphate buffer (pH 7.4).[9]
-
Sample and Standard Preparation: A series of concentrations of the test sample and a standard antioxidant (Trolox) are prepared.
-
Reaction Mixture: The fluorescent probe, the sample or standard, and the buffer are mixed in a 96-well plate and incubated.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents (µmol TE/g or µmol TE/L).[10]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.
Protocol:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until they reach confluence.[11]
-
Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11]
-
Treatment: The cells are then treated with different concentrations of the test compound or a standard antioxidant.
-
Induction of Oxidative Stress: A radical initiator (e.g., AAPH) is added to the cells to induce oxidative stress.[11]
-
Fluorescence Measurement: The increase in fluorescence due to the oxidation of the probe is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by the ability of the compound to suppress the fluorescence increase compared to control cells.
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
Key Signaling Pathways in Antioxidant Defense
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. Two key pathways are the Nrf2 and NF-κB pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant defense.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. Many antioxidants can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB inflammatory pathway by antioxidants.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against established synthetic antioxidants. While a direct comparison is hampered by the lack of specific quantitative data for this compound, the provided information on related natural compounds and detailed experimental protocols can guide future research.
The key takeaway for researchers is the critical need for standardized, head-to-head experimental studies to quantify the antioxidant efficacy of this compound and other novel natural compounds. Such studies should employ a battery of assays, including DPPH, ABTS, ORAC, and cellular-based assays, to provide a comprehensive antioxidant profile. Furthermore, elucidating the specific molecular mechanisms, including the modulation of Nrf2 and NF-κB signaling pathways, will be crucial in determining the therapeutic potential of this compound as a safe and effective natural antioxidant. The data and protocols presented herein serve as a valuable resource for initiating and advancing these important investigations.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
Validating the Clinical Relevance of Norpterosin B Glucoside's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic effects of Norpterosin B glucoside, focusing on the biological activity of its aglycone, Pterosin B. Due to a lack of available scientific literature on this compound, this document centers on Pterosin B as a surrogate to explore its clinical relevance, particularly in the context of osteoarthritis. The information presented herein is intended to guide research and development efforts by comparing Pterosin B's performance with alternative Salt-Inducible Kinase 3 (SIK3) inhibitors and a standard-of-care osteoarthritis treatment.
Executive Summary
Pterosin B has been identified as an inhibitor of the SIK3 signaling pathway, a key regulator of chondrocyte hypertrophy and osteoarthritis pathogenesis.[1][2][3] In a preclinical mouse model of osteoarthritis, Pterosin B demonstrated protective effects on cartilage.[1][4] This guide compares the in vitro potency of Pterosin B and other SIK inhibitors and the in vivo efficacy of Pterosin B with the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib in a surgically induced osteoarthritis model. While Pterosin B shows promise, further investigation into the specific activity of this compound is warranted to fully understand its therapeutic potential.
Comparison of SIK3 Inhibitors: In Vitro Potency
Salt-Inducible Kinase 3 (SIK3) is a serine/threonine kinase implicated in the pathological hypertrophy of chondrocytes, a key event in the progression of osteoarthritis.[1][2][3] Several small molecules have been identified as SIK inhibitors. This section compares the in vitro potency of Pterosin B with other known SIK inhibitors, HG-9-91-01 and YKL-05-099.
It is important to note a discrepancy in the reported activity of Pterosin B. While one study identifies it as a SIK3 pathway inhibitor based on cellular assays[1], another in vitro kinase assay reported no direct inhibition of SIK3 activity at concentrations up to 1 mM. This suggests that Pterosin B may act on the SIK3 pathway indirectly.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| Pterosin B | Not Reported | Not Reported | > 1,000,000 (in a cell-free assay) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 |
| YKL-05-099 | ~10 | ~40 | ~30 |
Comparison with Standard of Care: In Vivo Efficacy in an Osteoarthritis Model
The efficacy of Pterosin B in a preclinical model of osteoarthritis was compared to that of Celecoxib, a commonly used NSAID for the management of osteoarthritis symptoms. The data was obtained from studies utilizing the Destabilization of the Medial Meniscus (DMM) mouse model, a well-established surgical model that induces osteoarthritis-like cartilage degradation. Efficacy was assessed using the Osteoarthritis Research Society International (OARSI) scoring system, which grades the severity of cartilage destruction.
| Treatment | Animal Model | Dosage and Administration | Mean OARSI Score (Vehicle) | Mean OARSI Score (Treatment) | P-value |
| Pterosin B | DMM Mouse | 900 µM intra-articular injection, 3 times/week for 8 weeks | ~8 | ~4 | < 0.01 |
| Celecoxib | DMM Mouse | 10 mg/kg/day, oral gavage for 8 weeks | 7.2 | 3.9 | < 0.05 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro SIK3 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of SIK3.
Methodology:
-
Reagents: Recombinant human SIK3 enzyme, ATP, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT), substrate peptide (e.g., a fluorescently labeled peptide derived from a known SIK3 substrate like HDAC4 or CRTC2), and test compounds.
-
Procedure: a. The SIK3 enzyme is incubated with varying concentrations of the test compound in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., EDTA). e. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Chondrocyte Hypertrophy Assay
Objective: To assess the effect of a compound on the hypertrophic differentiation of chondrocytes in vitro.
Methodology:
-
Cell Culture: Primary chondrocytes are isolated from articular cartilage or a chondrogenic cell line (e.g., ATDC5) is used. Cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
Induction of Hypertrophy: Chondrocyte hypertrophy can be induced by various stimuli, including culture in a high-density micromass culture, treatment with pro-hypertrophic factors like bone morphogenetic protein 2 (BMP-2) or thyroid hormone (T3), or by creating an in vitro model of osteoarthritis (e.g., treatment with inflammatory cytokines like IL-1β).
-
Treatment: Cells are treated with the test compound at various concentrations during the hypertrophic induction period.
-
Assessment of Hypertrophy Markers: The degree of chondrocyte hypertrophy is evaluated by measuring the expression of hypertrophic markers at the gene and protein level.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of genes such as Col10a1 (Collagen type X alpha 1), Mmp13 (Matrix metalloproteinase 13), and Runx2 (Runt-related transcription factor 2).
-
Western Blotting: To detect the protein levels of Collagen X and MMP13.
-
Alkaline Phosphatase (ALP) Activity Assay: To measure the enzymatic activity of ALP, another marker of hypertrophy.
-
Immunocytochemistry: To visualize the expression and localization of hypertrophic markers within the cells.
-
-
Data Analysis: The effect of the compound on the expression of hypertrophic markers is compared to the vehicle-treated control.
In Vivo Destabilization of the Medial Meniscus (DMM) Model
Objective: To evaluate the in vivo efficacy of a compound in a surgically induced model of osteoarthritis in mice.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) of a specific age (e.g., 10-12 weeks) are used.
-
Surgical Procedure: a. Animals are anesthetized, and the right knee joint is surgically exposed. b. The medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is transected to destabilize the joint. c. The joint capsule and skin are sutured. Sham-operated animals undergo the same surgical procedure without transection of the MMTL.
-
Treatment: The test compound is administered through a chosen route (e.g., intra-articular injection, oral gavage) at a specific dose and frequency for a defined period (e.g., 8-12 weeks). A vehicle control group is included.
-
Histological Analysis: a. At the end of the treatment period, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. b. Sagittal sections of the joint are prepared and stained with Safranin O and Fast Green to visualize cartilage proteoglycans (stain red) and bone (stains green).
-
OARSI Scoring: The severity of cartilage degradation is semi-quantitatively scored by blinded observers using the OARSI histopathology grading system for mice. This system evaluates the depth of cartilage erosion and the percentage of the articular surface affected. The scores from different compartments of the joint (medial and lateral femoral condyles and tibial plateaus) are summed to obtain a total OARSI score.
-
Data Analysis: The OARSI scores of the treated group are compared to the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Signaling Pathway
Caption: SIK3 Signaling Pathway in Chondrocyte Hypertrophy.
Experimental Workflow
Caption: Experimental Workflow for Pterosin B Evaluation.
Conclusion
The available evidence suggests that Pterosin B, the aglycone of this compound, demonstrates potential as a therapeutic agent for osteoarthritis by inhibiting the SIK3 signaling pathway and protecting cartilage from degradation in a preclinical model. However, the lack of direct experimental data on this compound itself represents a significant knowledge gap. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound, including its conversion to Pterosin B in vivo, and its direct effects on the SIK3 kinase and downstream cellular pathways. Head-to-head comparative studies with other SIK inhibitors and standard-of-care treatments will be crucial in determining its ultimate clinical relevance.
References
- 1. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 [ideas.repec.org]
- 3. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Norpterosin B Glucoside: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Norpterosin B glucoside necessitates adherence to general laboratory chemical waste guidelines. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, ensuring safety and compliance in the handling of this research chemical.
Due to the lack of specific documented disposal procedures for this compound, a cautious approach based on established protocols for handling potentially hazardous research chemicals is mandatory. The following step-by-step guidance is synthesized from general laboratory waste management principles to ensure the safe and compliant disposal of this compound.
Operational Plan: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Treat this compound as a potentially hazardous chemical. All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be considered chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types such as biological, radioactive, or general laboratory trash.[1][2] It is crucial to keep different chemical waste streams separate to avoid dangerous reactions.[3][4][5] For instance, do not combine acidic or basic waste with this compound waste unless their compatibility is known.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[6][7] The container must have a secure, leak-proof screw-on cap.[8]
-
Container Condition: Ensure the waste container is in good condition, free from cracks or deterioration.[4]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[9]
Step 3: Labeling
-
Immediate Labeling: Label the waste container as soon as the first waste is added.[10][11]
-
Complete Information: The label must be clearly legible and include the following information:[4][6][10]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (the date the first waste was added).
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms if known (e.g., "toxic").
-
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[4][7][8]
-
Secondary Containment: Place all liquid waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2][10]
-
Segregation in Storage: Store the this compound waste segregated from incompatible materials.[4]
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[8][10]
Step 5: Disposal Request and Pickup
-
Arrange for Pickup: Once the container is full or has been in storage for a specified period (check your institution's guidelines, often within 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][6][10]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a paper request.[6]
Quantitative Data for Hazardous Waste Management
The following table summarizes common quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and researchers must consult their institution's specific policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons per Satellite Accumulation Area | [2] |
| Maximum Accumulation Volume (Acutely Hazardous Waste) | 1 quart per Satellite Accumulation Area | [2] |
| Time Limit for Removal of Full Containers | Within 3 days of reaching the maximum volume | [10] |
| Maximum Storage Time for Partially Filled Containers | Up to 12 months from the start of accumulation | [7] |
Experimental Protocols: Handling Unknown or Uncharacterized Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as an "unknown" chemical for disposal purposes. The primary protocol is to avoid making assumptions about its properties and to manage it with the highest level of precaution.
If you encounter an unlabeled container that you suspect contains this compound or any other unidentified chemical, follow these steps:
-
Do Not Attempt to Identify by Smell or Taste.
-
Consult with Laboratory Personnel: Check with others in the lab to see if they can identify the material.[12]
-
Label as "Unknown": If the chemical cannot be identified, label the container with "Hazardous Waste - Unknown" and provide any available information (e.g., "suspected this compound," physical state, location found).[11][12]
-
Contact EHS Immediately: Your institution's EHS department will have specific protocols for handling and identifying unknown waste, which may involve analysis at a specialized facility.[13] Be aware that the cost of analysis and disposal of unknown chemicals may be charged back to the generating laboratory.[6][13]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. vumc.org [vumc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
